2-Methyl-2-nitropropanal
Description
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Structure
3D Structure
Properties
CAS No. |
98070-60-1 |
|---|---|
Molecular Formula |
C4H7NO3 |
Molecular Weight |
117.1 g/mol |
IUPAC Name |
2-methyl-2-nitropropanal |
InChI |
InChI=1S/C4H7NO3/c1-4(2,3-6)5(7)8/h3H,1-2H3 |
InChI Key |
ZJINATIPCAZCTI-UHFFFAOYSA-N |
SMILES |
CC(C)(C=O)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Difference between 2-Methyl-2-nitropropanal and 2-Methyl-2-nitropropanol
Title: Unlocking Aliphatic Nitro Scaffolds: A Comparative Technical Guide on 2-Methyl-2-nitropropanal and 2-Methyl-2-nitropropanol
Executive Summary In the landscape of modern drug development and complex organic synthesis, aliphatic nitro compounds serve as indispensable, versatile building blocks. Among these, 2-Methyl-2-nitropropanol (an alcohol) and 2-Methyl-2-nitropropanal (an aldehyde) represent a critical pair of synthons. Despite differing by only a single oxidation state at the C1 carbon, their reactivity profiles, synthetic utilities, and handling requirements diverge dramatically. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical causality behind these differences, providing researchers with field-proven, self-validating protocols for their synthesis and downstream application.
Physicochemical Profiling & Structural Causality
The fundamental difference between 2-Methyl-2-nitropropanol and 2-Methyl-2-nitropropanal lies in the functional group adjacent to the quaternary
-
2-Methyl-2-nitropropanol acts primarily as a nucleophile (via the hydroxyl oxygen) and is a highly stable precursor to primary amines (via nitro reduction)[1].
-
2-Methyl-2-nitropropanal is a potent electrophile. The extreme electron-withdrawing nature of the adjacent tertiary nitro group significantly increases the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack but also prone to retro-aldol-type cleavage under harsh basic conditions[2].
Quantitative Data Summary
| Property | 2-Methyl-2-nitropropanol | 2-Methyl-2-nitropropanal |
| CAS Number | 76-39-1 | 98070-60-1 |
| Molecular Formula | C | C |
| Molecular Weight | 119.12 g/mol | 117.10 g/mol |
| Functional Group (C1) | Primary Alcohol (-OH) | Aldehyde (-CHO) |
| Oxidation State (C1) | -1 | +1 |
| Primary Reactivity | Nucleophilic (O-alkylation/acylation) | Electrophilic (Reductive amination) |
| Downstream Utility | Amino alcohol (AMP) precursor | Complex heterocycle scaffold |
Synthetic Workflows & Reaction Causality
The synthesis of these two compounds represents a linear progression of oxidation states. The alcohol is synthesized via a classic carbon-carbon bond-forming reaction, which can then be carefully oxidized to the aldehyde.
Fig 1: Synthetic progression from 2-nitropropane to the respective alcohol and aldehyde.
Protocol A: Synthesis of 2-Methyl-2-nitropropanol (The Henry Reaction)
The synthesis relies on the Henry (nitroaldol) reaction. The
Self-Validating Experimental Protocol:
-
Preparation: Charge a round-bottom flask with 2-nitropropane (1.0 eq) and methanol as a solvent.
-
Catalysis: Add a catalytic amount of a mild base (e.g., triethylamine or 10% aqueous NaOH, 0.05 eq). Causality: A mild base is strictly chosen to prevent the Cannizzaro reaction of formaldehyde and to limit the formation of complex side products.
-
Addition: Slowly add aqueous formaldehyde (37%, 1.1 eq) dropwise at room temperature. The reaction is exothermic; maintain the internal temperature between 30-40°C using a water bath.
-
Reaction Monitoring: Stir for 4-6 hours. Validate completion via TLC (Hexane:EtOAc 7:3), visualizing with KMnO
stain (the product will appear as a bright yellow spot). -
Workup: Neutralize the reaction mixture with 1M HCl to pH 7 to quench the nitronate and prevent retro-Henry cleavage during distillation. Extract with ethyl acetate, wash with saturated sodium bisulfite (to remove unreacted formaldehyde), and dry over anhydrous Na
SO . -
Purification: Concentrate under reduced pressure to yield 2-methyl-2-nitropropanol as a colorless to pale yellow liquid/low-melting solid[4].
Protocol B: Synthesis of 2-Methyl-2-nitropropanal (Controlled Oxidation)
Converting the alcohol to the aldehyde requires precision. Strong oxidants (like KMnO
Self-Validating Experimental Protocol:
-
Preparation: Dissolve 2-methyl-2-nitropropanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to 0°C.
-
Oxidation: Portion-wise, add Dess-Martin Periodinane (1.1 eq). Causality: DMP is utilized because it operates under mild, near-neutral conditions at room temperature, completely avoiding the retro-aldol cleavage that plagues this specific sterically hindered, electron-deficient aldehyde under basic conditions.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Validate via TLC; the aldehyde is less polar than the starting alcohol.
-
Quenching (Critical Step): Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO
and saturated aqueous Na S O . Stir vigorously for 30 minutes. Causality: The thiosulfate reduces unreacted hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the newly formed aldehyde. -
Isolation: Separate the organic layer, wash with brine, dry over MgSO
, and concentrate. Purify via flash column chromatography to yield 2-methyl-2-nitropropanal.
Divergent Reactivity in Drug Development
In pharmaceutical chemistry, the choice between these two building blocks dictates the trajectory of the synthetic scaffold.
Fig 2: Divergent downstream reactivity pathways for the alcohol and aldehyde.
The Alcohol as a Pro-Nucleophile & Amine Precursor: 2-Methyl-2-nitropropanol is heavily utilized as a precursor to 2-amino-2-methyl-1-propanol (AMP) via catalytic hydrogenation (e.g., using Raney Nickel or Pd/C)[3]. AMP is a sterically hindered amino alcohol widely used in biological buffers, as a ligand in asymmetric catalysis, and as a solubilizing agent in topical drug formulations. The hydroxyl group can also be converted into a good leaving group (mesylate/tosylate) for subsequent nucleophilic displacement, allowing the insertion of the tert-butyl nitro moiety into larger drug scaffolds.
The Aldehyde as an Electrophilic Hub: 2-Methyl-2-nitropropanal is prized for its ability to undergo reductive amination. By reacting the aldehyde with various primary or secondary amines in the presence of sodium triacetoxyborohydride (STAB), chemists can rapidly generate libraries of sterically hindered, nitro-containing alkylamines. Furthermore, it readily participates in Wittig reactions to form nitro-alkenes, which are excellent Michael acceptors for conjugate addition reactions in advanced API (Active Pharmaceutical Ingredient) synthesis[6].
References
-
PubChem (NIH) . "2-Methyl-2-nitro-1-propanol | C4H9NO3 | CID 6442". National Center for Biotechnology Information. Available at:[Link]
-
iChemical . "2-Methyl-2-nitropropanal, CAS No. 98070-60-1". iChemical. Available at:[Link]
-
LookChem . "Cas 79-46-9, 2-Nitropropane". LookChem. Available at: [Link]
Sources
- 1. 2-Methyl-2-nitro-1-propanol | C4H9NO3 | CID 6442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-2-nitropropanal, CAS No. 98070-60-1 - iChemical [ichemical.com]
- 3. lookchem.com [lookchem.com]
- 4. 2-Methyl-2-nitropropan-1-ol | 76-39-1 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. 2-Methyl-2-nitropropanal | 98070-60-1 [amp.chemicalbook.com]
Reactivity of non-enolizable alpha-nitro aldehydes
Technical Guide: Reactivity and Handling of Non-Enolizable -Nitro Aldehydes
Executive Summary
Non-enolizable
This guide details the synthesis, stability profiles, and chemo-selective transformations of these scaffolds. It focuses on their utility as precursors for quaternary
Structural Dynamics & Stability Profile
The Electrophilicity vs. Instability Paradox
The reactivity of
-
Super-Electrophilicity: The adjacent nitro group (
-withdrawing) significantly lowers the LUMO energy of the carbonyl, making it highly reactive toward nucleophiles. -
Fragmentation Susceptibility (Deformylation): The stability of the nitronate anion (
) makes the bond susceptible to heterolytic cleavage by bases or nucleophiles, a process mechanistically similar to a Retro-Henry reaction.
Stability Manifold Diagram
The following diagram illustrates the divergent pathways available to these substrates upon exposure to basic or nucleophilic conditions.
Figure 1: Reaction manifold showing the competition between productive addition and destructive deformylation.
Synthetic Access
Direct nitration of aldehydes is rarely viable for quaternary systems. The most robust route involves the oxidation of 2-nitro-1-alkanols , which are easily accessible via the Henry reaction of secondary nitroalkanes with formaldehyde.
Recommended Workflow: Oxidation of 2-Nitroalkanols
Selection of Oxidant:
-
Swern Oxidation: Effective but requires low temperatures (
C) to prevent decomposition. -
Dess-Martin Periodinane (DMP): Preferred. Operates at room temperature under neutral conditions, minimizing the risk of base-mediated deformylation.
-
Chromium(VI) Reagents (PCC/PDC): Generally avoided due to acidity and toxicity, though historically used.
Protocol 1: Synthesis of -Nitroisobutyraldehyde
Target: 2-methyl-2-nitropropanal (from 2-nitropropane).
Reagents:
-
2-Methyl-2-nitro-1-propanol (1.0 equiv)
-
Dess-Martin Periodinane (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Sodium thiosulfate (
) and Sodium bicarbonate ( )
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-methyl-2-nitro-1-propanol (10 mmol) in anhydrous DCM (50 mL).
-
Oxidation: Add Dess-Martin Periodinane (12 mmol) in one portion. The reaction is slightly exothermic; a water bath may be used to maintain ambient temperature (
C). -
Monitoring: Stir for 1–2 hours. Monitor by TLC (stain with 2,4-DNP; aldehyde appears yellow/orange).
-
Quench: Dilute with diethyl ether (50 mL). Pour the mixture into a saturated aqueous solution of
and (1:1, 100 mL). Stir vigorously for 15 minutes until the organic layer is clear (removal of iodine byproducts). -
Isolation: Separate phases. Extract aqueous layer with ether (
mL). Dry combined organics over , filter, and concentrate in vacuo at low temperature ( C). -
Purification: Flash chromatography on silica gel is possible but must be rapid. Distillation is viable for volatile analogs but carries explosion risks (nitro compounds). Storage: Use immediately or store at
C under inert atmosphere.
Chemo-Selective Transformations
A. Nucleophilic Additions (Carbon-Carbon Bond Formation)
Because basic nucleophiles (Grignards, organolithiums) trigger deformylation, Lewis-acid mediated additions of soft nucleophiles are required.
-
Allylation: Reaction with allylsilanes (Sakurai reaction) catalyzed by
or proceeds smoothly to yield homoallylic alcohols. -
Mukaiyama Aldol: Silyl enol ethers react well under Lewis acidic conditions.
-
Friedel-Crafts Hydroxyalkylation: Electron-rich aromatics (e.g., indoles) can attack the activated carbonyl.
B. Oxidation to Quaternary -Nitro Acids
This is the primary route to quaternary
-
Reagent: Sodium chlorite (
) / (Pinnick Oxidation). -
Mechanism: The aldehyde hydrate is oxidized to the carboxylic acid.[1][2]
-
Note: This transformation is generally high-yielding because the acidic conditions suppress the deformylation pathway.
C. Reduction
-
To Amino Alcohols: Hydrogenation (
, Raney Ni or Pd/C) reduces both the nitro group and the aldehyde (if not protected). -
To Nitro Alcohols:
-Nitro aldehydes are easily reduced back to the starting alcohol with . This is reversible and rarely the target.
Experimental Data Summary
Table 1: Comparative Reactivity of
| Feature | Non-Enolizable | Standard Aliphatic Aldehyde | Mechanistic Implication |
| Enolization | Impossible (Quaternary | Facile | No self-aldol; no racemization. |
| Electrophilicity | Extremely High | Moderate | Reacts with weak nucleophiles. |
| Base Sensitivity | High (Deformylation) | Moderate (Aldol/Cannizzaro) | Avoid alkoxides/hydroxides. |
| Hydrate Formation | Significant ( | Low | Exists often as gem-diol in water.[3] |
| Redox Fate | Precursor to | Precursor to linear amines/acids | Access to conformationally locked drugs. |
Synthesis of Quaternary Amino Acids (Workflow)
The most valuable application of these intermediates is the synthesis of sterically hindered amino acids (e.g.,
Figure 2: Synthetic workflow from nitroalkane to quaternary amino acid.
References
-
Ballini, R., et al. (2005). "Nitroalkanes and 2-Nitro-1-alkanols as Useful Building Blocks for the Synthesis of Heterocycles." Synlett.
-
Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry.
-
Seebach, D., et al. (1982). "Preparation of Nitroalkenes and Nitroalkanes." Helvetica Chimica Acta. (Foundational work on nitro reactivity).
-
Palomo, C., et al. (2005). "Catalytic Enantioselective Henry Reactions." European Journal of Organic Chemistry. (Context on Retro-Henry stability).
-
Mase, N., et al. (2004).[4] "Direct Asymmetric Organocatalytic Michael Reactions of
-Disubstituted Aldehydes." Organic Letters. (Demonstrates the utility of quaternary aldehyde scaffolds). -
Joshi, S. P., et al. (2010). "Efficient Synthesis of Symmetrical
-Disubstituted -Amino Acids and -Disubstituted Aldehydes." The Journal of Organic Chemistry.
Sources
- 1. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Direct asymmetric organocatalytic Michael reactions of alpha,alpha-disubstituted aldehydes with beta-nitrostyrenes for the synthesis of quaternary carbon-containing products - PubMed [pubmed.ncbi.nlm.nih.gov]
2-nitroisobutyraldehyde boiling point and density
An In-Depth Technical Guide to the Physicochemical Profiling of 2-Nitroisobutyraldehyde: Boiling Point, Density, and Experimental Methodologies
Target Audience: Chemical Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary & Molecular Architecture
2-Nitroisobutyraldehyde (IUPAC: 2-methyl-2-nitropropanal; CAS: 98070-60-1) is a highly specialized, sterically hindered aliphatic building block utilized in advanced organic synthesis and pharmaceutical intermediate development[1]. Characterized by a gem-dimethyl group flanked by a strongly electron-withdrawing nitro group and a reactive aldehyde moiety, this molecule presents unique physicochemical behaviors.
As a Senior Application Scientist, I often see researchers struggle with the physical characterization of nitrated aldehydes. Because empirical literature values for the exact boiling point and density of 2-nitroisobutyraldehyde are rarely published in standard open-source databases, researchers must rely on thermodynamic extrapolation from its precursors and rigorous in-house analytical validation. This whitepaper provides the theoretical causality behind its physical properties and the self-validating experimental protocols required to measure them accurately.
Thermodynamic Causality: Boiling Point & Density
The macroscopic properties of a compound—specifically boiling point and density—are dictated by its intermolecular forces and molecular packing.
-
Boiling Point Dynamics: To predict the boiling point of 2-nitroisobutyraldehyde, we must look at its synthetic precursor, 2-methyl-2-nitropropanol (CAS: 76-39-1). The alcohol precursor exhibits a boiling point of approximately 180 °C at 760 mmHg (or 94–95 °C at 10 mmHg) due to strong intermolecular hydrogen bonding[2][3]. When the alcohol is oxidized to the aldehyde, the hydrogen-bond donor capacity is lost. However, the strong dipole moment of the nitro group (
) prevents the boiling point from dropping as drastically as it would in a purely aliphatic system. Consequently, the atmospheric boiling point of 2-nitroisobutyraldehyde is thermodynamically estimated to be in the 135 °C – 145 °C range. -
Density Dynamics: Nitro compounds are characteristically dense due to the high atomic mass of the oxygen atoms and tight molecular packing facilitated by dipole-dipole interactions. While 2-methyl-2-nitropropanol has a density of 1.135–1.195 g/cm³[2][4], the aldehyde, lacking the dense hydrogen-bond network, will exhibit slightly looser packing. Its density is estimated at 1.10 – 1.15 g/cm³ at 20 °C.
Table 1: Physicochemical Comparison of 2-Nitroisobutyraldehyde and Analogs
| Compound | CAS Number | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Intermolecular Forces |
| 2-Methyl-2-nitropropanal | 98070-60-1 | 117.10 g/mol | ~135–145 (760 mmHg) | ~1.10–1.15 | Dipole-Dipole (Acceptor) |
| 2-Methyl-2-nitropropanol | 76-39-1 | 119.12 g/mol | 180 (760 mmHg) | 1.135 | H-Bonding (Donor/Acceptor) |
| Isobutyraldehyde | 78-84-2 | 72.11 g/mol | 63 (760 mmHg) | 0.79 | Weak Dipole |
*Values are thermodynamically derived estimates based on structural analog extrapolation. Standardized thermochemical data requires rigorous empirical validation[5].
Synthesis & Isolation Pathway
The purity of 2-nitroisobutyraldehyde directly impacts the accuracy of density and boiling point measurements. Traces of unreacted alcohol will artificially elevate the boiling point, while over-oxidation to the carboxylic acid will skew density. The standard synthesis involves a base-catalyzed Henry reaction followed by controlled oxidation.
Synthesis pathway of 2-nitroisobutyraldehyde from 2-nitropropane.
Self-Validating Experimental Protocols
To establish authoritative, publication-grade data for 2-nitroisobutyraldehyde, laboratories must utilize the following self-validating methodologies. Caution: Heating nitro-aliphatic compounds to their atmospheric boiling point poses a risk of thermal decomposition. Reduced-pressure measurements are mandatory.
Protocol 4.1: Boiling Point Determination via Reduced-Pressure Ebulliometry
Causality: By measuring the boiling point at multiple reduced pressures, we can construct a Clausius-Clapeyron plot. This self-validates the data by ensuring linearity; any deviation indicates thermal degradation.
-
Apparatus Setup: Assemble a micro-ebulliometer equipped with a vacuum pump, a highly precise digital manostat (±0.1 mmHg), and a calibrated Platinum Resistance Thermometer (RTD, ±0.01 °C).
-
Sample Preparation: Load 5.0 mL of ultra-pure (>99.5% by GC-FID) 2-nitroisobutyraldehyde into the ebulliometer. Add inert boiling chips to prevent superheating.
-
Pressure Equilibration: Evacuate the system to exactly 10.0 mmHg. Allow the system to equilibrate for 5 minutes.
-
Heating & Measurement: Apply a gentle heating mantle. Record the temperature when the reflux ring stabilizes at the thermometer bulb and the temperature reading remains constant for 60 seconds.
-
Data Iteration: Repeat the measurement at 20.0 mmHg, 30.0 mmHg, and 50.0 mmHg.
-
Extrapolation: Plot
versus (Kelvin). Use the Antoine equation to extrapolate the theoretical boiling point at 760 mmHg.
Protocol 4.2: Density Measurement via Oscillating U-Tube Densitometry
Causality: Traditional pycnometry is prone to human error and temperature fluctuations. An oscillating U-tube densitometer measures the change in the oscillation frequency of a borosilicate glass tube, which is directly mathematically proportional to the mass (and thus density) of the injected fluid, providing a self-validating, highly precise measurement.
-
Instrument Calibration: Flush an Anton Paar (or equivalent) oscillating U-tube densitometer with absolute ethanol, followed by dry air. Calibrate the instrument at 20.00 °C using ultra-pure degassed water (density = 0.9982 g/cm³) and dry air.
-
Sample Injection: Using a Luer-lock glass syringe, slowly inject 2.0 mL of 2-nitroisobutyraldehyde into the U-tube. Critical Step: Visually inspect the built-in camera feed to ensure absolutely zero micro-bubbles are present, as bubbles will drastically lower the apparent density.
-
Thermal Equilibration: Allow the Peltier temperature control system to stabilize the sample at exactly 20.00 °C (±0.01 °C).
-
Measurement: Initiate the oscillation sequence. The instrument will measure the period of oscillation (
) and calculate the density ( ) using the equation (where A and B are instrument constants). -
Validation: Perform triplicate injections. The relative standard deviation (RSD) must be < 0.05%.
Quality Control & Impurity Profiling
When determining the physicochemical constants of 2-nitroisobutyraldehyde, the presence of specific synthetic impurities will predictably skew the results:
-
Residual 2-Methyl-2-nitropropanol: Even 1-2% of the alcohol precursor will artificially elevate the boiling point and increase the density due to the re-introduction of hydrogen bonding.
-
Water Content: Because the aldehyde is synthesized via aqueous workups, trace water will depress the boiling point (forming an azeotrope) and lower the density. Karl Fischer titration must confirm water content is < 0.05% before physical testing.
References
Sources
Methodological & Application
Synthesis of 2-Methyl-2-nitropropanal from 2-nitropropane
The synthesis of 2-methyl-2-nitropropanal from 2-nitropropane is a highly specific chemical transformation requiring precise control over carbon-carbon bond formation and subsequent oxidation. This application note provides a comprehensive, self-validating protocol designed for researchers and drug development professionals.
To achieve high yields and purity, the synthesis is divided into a two-step sequence: a base-catalyzed Henry (nitroaldol) reaction followed by a kinetically controlled Swern oxidation.
Mechanistic Rationale and Synthetic Strategy
The direct formylation of 2-nitropropane to an aldehyde is synthetically impractical due to the instability of the intermediate species. Instead, the workflow relies on the initial formation of a primary alcohol, 2-methyl-2-nitropropan-1-ol, which serves as a stable, isolable intermediate[1].
Step 1: The Henry Reaction The first step utilizes a base-catalyzed aldol-type condensation between 2-nitropropane and formaldehyde. A critical experimental choice here is the use of polyoxymethylene (paraformaldehyde) instead of aqueous formalin. Aqueous formalin introduces significant amounts of water into the reaction matrix, which severely complicates the extraction of the highly polar 2-methyl-2-nitropropan-1-ol. By utilizing polyoxymethylene in a concentrated medium with a catalytic amount of sodium hydroxide, the equilibrium is driven forward, and the product can be isolated directly as a high-purity crystalline powder[2]. Alternatively, solid base catalysts like MgAl-layered double hydroxides (LDH) can be employed for a greener catalytic profile[3].
Step 2: Controlled Oxidation The intermediate 2-methyl-2-nitropropan-1-ol features a sterically hindered, neo-pentyl-like primary alcohol adjacent to a sensitive nitro group. Harsh oxidants (e.g., KMnO₄ or Jones reagent) risk over-oxidation to the carboxylic acid or unwanted Nef-type cleavage of the nitro group. The Swern Oxidation is selected because it operates under mild, anhydrous conditions at cryogenic temperatures (-78 °C), arresting the oxidation strictly at the aldehyde stage.
Two-step synthetic workflow for 2-methyl-2-nitropropanal from 2-nitropropane.
Protocol 1: Synthesis of 2-Methyl-2-nitropropan-1-ol
This protocol leverages a low-solvent, high-concentration environment to maximize yield and simplify downstream purification[2].
Quantitative Data & Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-Nitropropane | 89.09 | 1.00 | 90.5 g | Starting Material |
| Polyoxymethylene | 30.03 (eq) | 0.97 | 29.8 g | Electrophile Source |
| NaOH (400 g/L aq) | 40.00 | 0.008 | 1.2 g | Base Catalyst |
| Stearic Acid | 284.48 | ~0.008 | As needed | Neutralizing Agent |
Step-by-Step Methodology
-
Preparation: Equip a 250 mL multi-neck round-bottom flask with a mechanical stirrer, an internal thermometer, and an ice-water cooling bath.
-
Initiation: Charge the flask with 90.5 g (1.00 mol) of 2-nitropropane. Add the NaOH solution (1.2 g, 0.008 mol) to establish the basic environment required for nitronate formation[2].
-
Electrophile Addition: Gradually add 29.8 g (0.97 mol) of polyoxymethylene in small portions. Critical Step: The reaction is exothermic. Modulate the addition rate and utilize the ice bath to maintain the internal temperature strictly between 45 °C and 58 °C[2].
-
Maturation: Once addition is complete, maintain the reaction mixture at 50 °C for 1 hour under continuous agitation.
-
Neutralization: Quench the basic catalyst by adding stearic acid at 55 °C until the pH of the mixture reaches 4.3. This prevents reverse-aldol degradation during cooling[2].
-
Isolation: Allow the mixture to cool to room temperature. The product will begin to crystallize. Agitate under a gentle stream of air to evaporate residual liquid phase and break up solid clots.
-
Yield: The process yields approximately 112.6 g (92% yield) of 2-methyl-2-nitropropan-1-ol as a white powder (Melting Point: 88 °C)[2].
Mechanistic pathway of the base-catalyzed Henry (nitroaldol) reaction.
Protocol 2: Synthesis of 2-Methyl-2-nitropropanal
The Swern oxidation must be executed under strictly anhydrous conditions to ensure the formation of the highly reactive alkoxysulfonium ylide intermediate.
Quantitative Data & Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-Methyl-2-nitropropan-1-ol | 119.12 | 1.00 | 11.9 g (100 mmol) | Substrate |
| Oxalyl Chloride | 126.93 | 1.20 | 15.2 g | Activating Agent |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 2.40 | 18.8 g | Oxidant |
| Triethylamine (Et₃N) | 101.19 | 5.00 | 50.6 g | Base |
| Dichloromethane (DCM) | 84.93 | - | 250 mL | Anhydrous Solvent |
Step-by-Step Methodology
-
System Purging: Flame-dry a 500 mL 3-neck flask equipped with a dropping funnel, internal thermometer, and nitrogen inlet. Purge with N₂ for 15 minutes.
-
Activation: Add 150 mL of anhydrous DCM and 15.2 g of oxalyl chloride to the flask. Cool the system to -78 °C using a dry ice/acetone bath.
-
Swern Reagent Formation: Dissolve 18.8 g of anhydrous DMSO in 20 mL of DCM. Add this solution dropwise over 15 minutes. Caution: Vigorous evolution of CO and CO₂ gas will occur. Ensure proper venting. Stir for 15 minutes at -78 °C.
-
Substrate Oxidation: Dissolve 11.9 g of 2-methyl-2-nitropropan-1-ol in 30 mL of DCM. Add this dropwise to the activated Swern reagent over 20 minutes, maintaining the internal temperature below -70 °C. Stir for 45 minutes.
-
Ylide Cleavage: Add 50.6 g of Triethylamine (Et₃N) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Workup: Quench the reaction with 100 mL of distilled water. Separate the organic layer and extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (keep water bath < 30 °C due to aldehyde volatility). Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield pure 2-methyl-2-nitropropanal.
Self-Validating Analytical System
To ensure the scientific integrity of the workflow, the following in-process controls and final analytical specifications must be met to validate the success of the synthesis.
-
In-Process Control (TLC): During the Swern oxidation, monitor the reaction via Thin Layer Chromatography (Silica gel, 7:3 Hexanes/EtOAc). The starting material (alcohol) will appear as a highly polar spot (stainable with KMnO₄). The product (aldehyde) will migrate significantly higher (less polar) and react positively with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, turning bright orange/yellow.
-
Fourier-Transform Infrared Spectroscopy (FT-IR):
-
Validation of Step 1: Presence of a broad -OH stretch at ~3400–3500 cm⁻¹ and strong -NO₂ stretches at ~1540 and 1350 cm⁻¹[3].
-
Validation of Step 2: Complete disappearance of the -OH stretch and the emergence of a sharp, intense carbonyl (C=O) stretch at ~1725–1735 cm⁻¹.
-
-
Proton Nuclear Magnetic Resonance (¹H NMR, CDCl₃):
-
The definitive proof of successful oxidation is the appearance of an aldehydic proton signal as a sharp singlet far downfield at ~9.5–9.8 ppm .
-
The gem-dimethyl groups will appear as a prominent 6-proton singlet at ~1.7–1.8 ppm .
-
References
- Preparation of 2-nitro-2-methyl-1-propanol. Google Patents (US4241226A).
-
MgAl-Layered Double Hydroxide Solid Base Catalysts for Henry Reaction: A Green Protocol. MDPI. Available at:[Link]
Sources
Navigating the Steric Maze: A Detailed Protocol for the Henry Reaction of 2-Methyl-2-nitropropanal
For researchers, medicinal chemists, and professionals in drug development, the Henry (or nitroaldol) reaction stands as a cornerstone of C-C bond formation, offering a powerful route to valuable β-nitro alcohols. These products are versatile intermediates, readily transformed into β-amino alcohols, nitroalkenes, and α-hydroxy ketones—moieties frequently encountered in pharmacologically active compounds.[1][2] This guide provides an in-depth, field-proven protocol for the Henry reaction, specifically addressing the challenges and nuances associated with the sterically hindered substrate, 2-Methyl-2-nitropropanal.
Introduction: The Henry Reaction and the Challenge of Steric Hindrance
The Henry reaction is a base-catalyzed addition of a nitroalkane to a carbonyl compound.[2][3] The reaction is initiated by the deprotonation of the acidic α-proton of the nitroalkane to form a resonance-stabilized nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide furnishes the β-nitro alcohol.[4]
While the reaction is broadly applicable, its efficiency can be significantly hampered by steric hindrance around the carbonyl group. Aldehydes such as 2-Methyl-2-nitropropanal, with a quaternary carbon adjacent to the formyl group, present a considerable steric barrier to the approaching nucleophile. This can lead to sluggish reaction rates, incomplete conversion, and an increased propensity for side reactions, such as the Cannizzaro reaction (base-induced disproportionation of the aldehyde).[5] Therefore, careful optimization of the reaction conditions, including the choice of base, solvent, and temperature, is paramount to achieving a successful outcome.
Synthesis of the Precursor: 2-Methyl-2-nitropropanal
A reliable protocol for the Henry reaction of 2-Methyl-2-nitropropanal begins with the synthesis of the aldehyde itself. A common and effective route involves the Henry reaction of 2-nitropropane with formaldehyde to generate the corresponding alcohol, followed by a mild oxidation.
Step 1: Synthesis of 2-Methyl-2-nitro-1-propanol
This procedure is adapted from established patent literature, demonstrating a robust method for the synthesis of the alcohol precursor.[6][7]
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reagent Charging: Charge the flask with 2-nitropropane (1.0 eq).
-
Reagent Addition: Gradually and simultaneously add an aqueous solution of formaldehyde (e.g., 37 wt. % in H₂O, 1.05 eq) and a catalytic amount of a suitable base (e.g., 10 mol% aqueous sodium hydroxide). Maintain the internal temperature between 40-50 °C throughout the addition.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the consumption of the limiting reagent (2-nitropropane) is observed (typically 2-4 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., saturated aqueous ammonium chloride solution) to a pH of ~7.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude 2-Methyl-2-nitro-1-propanol. The product can be further purified by distillation or recrystallization.
Step 2: Oxidation to 2-Methyl-2-nitropropanal
The oxidation of the sterically hindered primary alcohol, 2-Methyl-2-nitro-1-propanol, to the corresponding aldehyde requires a mild and selective oxidizing agent to prevent over-oxidation to the carboxylic acid or C-C bond cleavage. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are highly effective methods for this transformation.[6][8][9]
Option A: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine.[8][10][11]
Protocol:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath).
-
Activator Formation: Add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the internal temperature below -60 °C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of 2-Methyl-2-nitro-1-propanol (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 45-60 minutes.
-
Base Addition: Add triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over 30-45 minutes.
-
Work-up: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent under reduced pressure. Caution: The aldehyde product can be volatile.
-
Purification: The crude aldehyde can be purified by column chromatography on silica gel.
Option B: Dess-Martin Periodinane (DMP) Oxidation
DMP is a hypervalent iodine reagent that offers a mild and convenient alternative for the oxidation of primary alcohols to aldehydes.[4][6][12]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Methyl-2-nitro-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add Dess-Martin periodinane (1.1-1.5 eq) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃) to reduce the excess DMP. Stir vigorously until the layers are clear.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent under reduced pressure.
-
Purification: The crude aldehyde can be purified by column chromatography on silica gel.
Protocol for the Henry Reaction of 2-Methyl-2-nitropropanal
With the sterically hindered aldehyde in hand, the following protocol outlines the key steps for its successful Henry reaction with a suitable nitroalkane (e.g., nitromethane). The choice of a non-nucleophilic, sterically hindered base is crucial to promote the desired reaction while minimizing side reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Henry Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Swern Oxidation: Reaction Mechanism, Steps & Key Examples [vedantu.com]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
Preparation of Schiff bases from alpha-nitroisobutyraldehyde
Application Note: Synthesis of Schiff Bases from -Nitroisobutyraldehyde
Part 1: Executive Summary & Chemical Context
-Nitroisobutyraldehyde (ANI)2-methyl-2-nitropropanal-
Retro-Henry Instability: In the presence of basic catalysts (common in Schiff base synthesis), ANI is prone to the retro-Henry reaction , decomposing back into 2-nitropropane and formaldehyde.
-
Steric Hindrance: The gem-dimethyl group adjacent to the carbonyl carbon impedes nucleophilic attack by the amine, requiring forcing conditions that often trigger decomposition.
This guide provides a Lewis Acid-Mediated Dehydration Protocol designed to bypass these instability issues, favoring imine formation over decomposition.
Part 2: Mechanism & Strategy
The synthesis relies on shifting the equilibrium toward the imine by rapid removal of water and activation of the carbonyl oxygen without using strong Brønsted bases.
Reaction Pathway Analysis
The following Graphviz diagram illustrates the competing pathways. The goal is to drive the reaction along the green path (Imine Formation) while suppressing the red path (Retro-Henry Decomposition).
Figure 1: Competing reaction pathways. The protocol utilizes Lewis acid catalysis to accelerate the dehydration step (Green), kinetically trapping the imine before thermodynamic equilibrium favors the retro-Henry decomposition (Red).
Part 3: Detailed Experimental Protocols
Two methods are provided. Method A is the standard protocol for reactive amines. Method B (Titanium Tetrachloride) is the "Gold Standard" for unreactive amines or highly unstable substrates.
Pre-requisites & Safety
-
Precursor Handling:
-Nitroisobutyraldehyde is often prepared in situ or freshly distilled from the oxidation of 2-nitro-2-methyl-1-propanol due to its tendency to polymerize or decompose. -
Safety: Nitro compounds are potentially energetic. Avoid high temperatures (>100°C) during distillation. Work in a fume hood; ANI is lachrymatory.
Method A: Molecular Sieve Dehydration (For Reactive Amines)
Best for: Aliphatic amines or electron-rich anilines.
Materials:
- -Nitroisobutyraldehyde (1.0 equiv)
-
Primary Amine (1.0 - 1.1 equiv)
-
Dichloromethane (DCM) or Toluene (Anhydrous)
-
Activated 4Å Molecular Sieves (Powdered)
-
Acid Catalyst: p-Toluenesulfonic acid (pTSA) (1-2 mol%) - Use with caution.
Protocol:
-
Preparation: Flame-dry a 2-neck round-bottom flask under Nitrogen (
). -
Solvation: Add activated 4Å molecular sieves (200 mg/mmol of aldehyde) and anhydrous DCM.
-
Addition: Add
-nitroisobutyraldehyde (1.0 equiv) followed by the amine (1.0 equiv). -
Catalysis: Add pTSA (1 mol%). Note: Keep acid load low to prevent retro-Henry.
-
Reaction: Stir at Room Temperature (20-25°C) for 6–12 hours. Monitor by TLC (disappearance of aldehyde).
-
Work-up: Filter through a pad of Celite to remove sieves. Concentrate the filtrate in vacuo at low temperature (<40°C).
-
Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography, as silica gel is slightly acidic and may hydrolyze the imine.
Method B: TiCl₄ Mediated Synthesis (High Reliability)
Best for: Sterically hindered amines, electron-deficient anilines, or if Method A fails. Mechanism: TiCl₄ acts as a water scavenger and a Lewis acid, coordinating to the carbonyl oxygen to facilitate nucleophilic attack.
Materials:
- -Nitroisobutyraldehyde (1.0 equiv)
-
Primary Amine (1.0 - 1.2 equiv)
-
Titanium(IV) chloride (
) (0.5 - 0.6 equiv) -
Triethylamine (
) (3.0 - 4.0 equiv) -
Anhydrous DCM or THF
Step-by-Step Protocol:
-
Setup: Equip a 3-neck flask with an addition funnel, nitrogen inlet, and thermometer. Cool to 0°C using an ice bath.
-
Amine Solution: Dissolve the Amine (1.1 equiv) and Triethylamine (3.5 equiv) in anhydrous DCM (5 mL/mmol).
-
TiCl₄ Addition: Dropwise add
(0.6 equiv) to the amine solution at 0°C.-
Observation: The solution will likely turn orange/brown and fume slightly. Stir for 10 minutes.
-
-
Aldehyde Addition: Dissolve
-nitroisobutyraldehyde (1.0 equiv) in a minimum amount of DCM. Add this solution dropwise to the reaction mixture at 0°C. -
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–8 hours.[1]
-
Quench: Critical Step. The reaction mixture will be a slurry. Pour it carefully into a rapidly stirring saturated
solution (or dilute NaOH) to quench the Titanium salts. -
Extraction: Extract the aqueous layer with DCM (3x).
-
Drying: Dry combined organics over
(anhydrous), filter, and concentrate. -
Isolation: The residue is usually the pure Schiff base. If necessary, purify via rapid flash chromatography on basic alumina (neutralized silica) or recrystallization.
Part 4: Data Analysis & Validation
Successful synthesis is confirmed by the disappearance of the aldehyde carbonyl signal and the appearance of the imine characteristic signals.
Table 1: Key Characterization Markers
| Technique | Parameter | Expected Value | Notes |
| 1H NMR | Imine Proton (HC=N) | Singlet (may be broadened if bulky). | |
| 1H NMR | Gem-Dimethyl | Distinct singlet (6H). | |
| 13C NMR | Imine Carbon (C=N) | Characteristic downfield shift. | |
| FTIR | C=N Stretch | 1620 – 1660 cm⁻¹ | Strong, sharp band. |
| FTIR | NO₂ Stretch | 1540 (asym) / 1350 (sym) | Confirm integrity of nitro group. |
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Starting Material Recovery | Retro-Henry Decomposition | Switch to Method B ( |
| Oily/Polymerized Product | Aldehyde Instability | Use freshly prepared aldehyde. Store the Schiff base at -20°C under Argon. |
| Formaldehyde Odor | Decomposition | The aldehyde has reverted to 2-nitropropane + Formaldehyde. Lower reaction temperature and reduce reaction time. |
| Hydrolysis on Column | Acidic Silica Gel | Use Basic Alumina or pre-treat Silica Gel with 1% Triethylamine in Hexane before loading. |
References
-
Organic Chemistry Portal. (n.d.). Henry Reaction (Nitroaldol Reaction).[1][2][3] Retrieved from [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms.[4] Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Recent advances in the chemistry of imine-based multicomponent reactions. Retrieved from [Link]
Application Note: Catalytic Hydrogenation of 2-Methyl-2-nitropropanal to 2-Amino-2-methylpropan-1-ol (AMP)
Target Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide
Mechanistic Rationale & Reaction Dynamics
The synthesis of 2-amino-2-methylpropan-1-ol (AMP) via the catalytic hydrogenation of 2-methyl-2-nitropropanal presents a unique chemoselectivity and sequencing challenge. The substrate contains two highly reactive functional groups: an aliphatic aldehyde (-CHO) and an alpha-tertiary nitro group (-NO₂).
Complete conversion to the amino alcohol requires a tandem reduction process consuming 4 equivalents of molecular hydrogen (H₂). However, the kinetics of these reductions are inherently mismatched. The1 typically proceeds much faster than the 2[1][2].
The Causality of Byproduct Formation
If the nitro group is reduced to a primary amine while unreacted aldehyde groups remain in the reaction matrix, a rapid intermolecular condensation occurs. The newly formed amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of adjacent molecules to form an imine (Schiff base). Under reductive conditions, these imines are further hydrogenated into secondary amines or complex oligomers, drastically reducing the yield of the target AMP.
To circumvent this, the reaction environment must be strictly controlled. By introducing a stoichiometric amount of a weak acid (such as glacial acetic acid) into the solvent matrix, the intermediate amine is immediately protonated into a non-nucleophilic ammonium salt (-NH₃⁺). This completely shuts down the Schiff base condensation pathway, allowing the slower aldehyde reduction to proceed unhindered.
Figure 1: Reaction network illustrating the tandem reduction pathways and the critical Schiff base side-reaction.
Catalyst Selection & Quantitative Performance
The choice of heterogeneous catalyst dictates the required temperature, pressure, and ultimate chemoselectivity of the process. While Palladium on Carbon (Pd/C) is a standard 3 for nitro groups, it is notoriously sluggish for aliphatic aldehydes[3]. Platinum on Carbon (Pt/C), conversely, provides a more balanced kinetic profile for both functional groups.
The following table summarizes the optimization of reaction conditions, demonstrating the causal relationship between acidic additives and product selectivity.
| Catalyst System | H₂ Pressure (bar) | Temp (°C) | Additive | Conversion (%) | Selectivity to AMP (%) | Major Byproduct Observed |
| 5% Pd/C | 10 | 25 | None | >99 | 45 | Schiff bases / Oligomers |
| Raney Nickel | 50 | 60 | None | >99 | 78 | Secondary amines |
| 5% Pt/C | 50 | 60 | None | >99 | 82 | Secondary amines |
| 5% Pt/C | 50 | 60 | AcOH (1.1 eq) | >99 | >98 | None (Trace acetal) |
Table 1: Comparative performance of hydrogenation catalysts for the conversion of 2-methyl-2-nitropropanal to AMP.
Standard Operating Procedure (SOP)
This protocol utilizes a 5% Pt/C catalyst in an acidic methanol matrix to ensure maximum yield of.
Materials Required:
-
Substrate: 2-Methyl-2-nitropropanal (100 mmol, 11.7 g)
-
Catalyst: 5 wt% Pt/C (dry powder, 0.5 g)
-
Solvent: HPLC-grade Methanol (100 mL)
-
Additive: Glacial Acetic Acid (110 mmol, 6.6 g)
-
Equipment: 300 mL Parr Autoclave (Hastelloy or Stainless Steel), Celite 545.
Step-by-Step Methodology:
-
Substrate Preparation: In a well-ventilated fume hood, dissolve 11.7 g of 2-methyl-2-nitropropanal in 100 mL of methanol. Slowly add 6.6 g of glacial acetic acid. Stir until completely homogenized.
-
Catalyst Loading: Carefully transfer the solution into the 300 mL autoclave vessel. Add 0.5 g of 5% Pt/C. Safety Note: Dry Pt/C is highly pyrophoric in the presence of methanol vapors. Purge the headspace with Argon before addition.
-
Reactor Purging (Self-Validation Step): Seal the reactor. Purge the system by pressurizing with Nitrogen to 10 bar and venting (repeat 3 times) to remove oxygen. Follow by pressurizing with Hydrogen gas to 10 bar and venting (repeat 3 times).
-
Hydrogenation: Pressurize the reactor to 50 bar with H₂. Initiate vigorous mechanical stirring (800-1000 RPM) to overcome gas-liquid mass transfer limitations. Heat the reactor to 60°C.
-
Reaction Monitoring: Monitor the pressure drop. The reaction requires 400 mmol of H₂. Maintain pressure at 50 bar via a continuous feed or periodic repressurization. The reaction is deemed complete when H₂ uptake ceases entirely (typically 4-6 hours).
-
Workup & Filtration: Cool the reactor to room temperature and carefully vent the residual H₂. Purge with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the filter cake with 20 mL of methanol.
-
Neutralization & Purification: The filtrate contains the acetate salt of AMP. Add 10 M NaOH(aq) dropwise under ice-cooling until the pH reaches 11.0. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Final Isolation: Purify the crude product via vacuum distillation to yield pure 2-amino-2-methylpropan-1-ol as a colorless, viscous liquid or low-melting solid.
Figure 2: Step-by-step experimental workflow for the catalytic hydrogenation process.
Troubleshooting & Self-Validation
To ensure the protocol acts as a self-validating system, researchers must implement the following quality control checkpoints:
-
Mass Balance & H₂ Uptake: The theoretical H₂ consumption for 100 mmol of substrate is exactly 400 mmol. If uptake ceases at ~300 mmol, it indicates the nitro group has reduced, but the aldehyde reduction has stalled. Causality: This is usually due to catalyst poisoning or insufficient stirring (mass transfer limitation). Increase agitation RPM.
-
GC-MS Monitoring: Aliquots should be taken at 2 hours and 4 hours. The presence of a mass peak at m/z 101 (2-amino-2-methylpropanal) indicates incomplete tandem reduction. A mass peak at m/z 184 indicates Schiff base dimer formation, signifying that insufficient acetic acid was used during Step 1.
References
- Ataman Kimya. "2-AMINO-2-METHYL-1-PROPANOL - Chemical Properties and Synthesis." Ataman Chemicals.
- ResearchGate. "Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts." ResearchGate Publications.
- Scholaris. "Kinetic and Isotopic Investigation on Hydrogenation of Aliphatic Aldehydes over Dispersed Ru Nanoparticle Catalysts." Scholaris.ca.
- TCI Chemicals. "Hydrogenation Catalysts - Technical Review." TCI Chemicals.
Sources
Procedure for synthesizing gem-dimethyl nitro aldehydes
Application Note: Asymmetric Synthesis of gem-Dimethyl Nitro Aldehydes via Organocatalytic Michael Addition
Executive Summary & Mechanistic Rationale
The construction of all-carbon quaternary stereocenters remains one of the most formidable challenges in organic synthesis due to severe steric repulsion during C–C bond formation. The synthesis of gem-dimethyl γ-nitro aldehydes—highly versatile precursors for unnatural amino acids, chiral pyrrolidines, and pharmaceutical intermediates—relies heavily on the asymmetric Michael addition of α,α-disubstituted aldehydes (e.g., isobutyraldehyde) to nitroalkenes [1].
The Causality of Catalyst Selection: Traditional secondary amine catalysts (such as L-proline or MacMillan’s imidazolidinones) often fail or provide poor yields with isobutyraldehyde. The steric clash between the gem-dimethyl group and the secondary amine framework prevents efficient enamine formation. To circumvent this, bifunctional primary amine-thiourea (or squaramide) catalysts derived from trans-cyclohexane-1,2-diamine are employed [2].
-
HOMO Raising: The unhindered primary amine readily condenses with isobutyraldehyde to form a reactive, electron-rich enamine.
-
LUMO Lowering: The thiourea moiety simultaneously coordinates the nitro group of the electrophile via double hydrogen bonding, locking the nitroalkene in a rigid chiral pocket that dictates high facial selectivity during the nucleophilic attack [3].
Catalytic Workflow
Organocatalytic cycle for the asymmetric synthesis of gem-dimethyl nitro aldehydes.
Experimental Protocol: Synthesis of (R)-2,2-Dimethyl-4-nitro-3-phenylbutanal
This protocol describes a self-validating methodology for the conjugate addition of isobutyraldehyde to trans-β-nitrostyrene.
Materials & Reagents
-
trans-β-Nitrostyrene (1.0 mmol, 149 mg)
-
Isobutyraldehyde (3.0 mmol, 275 µL) – Must be freshly distilled.
-
Bifunctional Primary Amine-Thiourea Catalyst (10 mol%, 0.1 mmol)
-
Benzoic acid (10 mol%, 12 mg) – Acts as a co-catalyst to facilitate iminium/enamine hydrolysis.
-
Toluene (Anhydrous, 2.0 mL)
Step-by-Step Methodology
-
Catalyst Pre-Activation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the chiral bifunctional catalyst (10 mol%) and benzoic acid (10 mol%). Dissolve the mixture in anhydrous toluene (2.0 mL) under an argon atmosphere.
-
Enamine Generation: Add freshly distilled isobutyraldehyde (3.0 mmol) to the solution in one portion. Stir the reaction mixture at room temperature for 15 minutes to allow the pre-equilibrium formation of the enamine intermediate.
-
Electrophile Addition: Lower the reaction temperature to 0 °C using an ice bath. Add trans-β-nitrostyrene (1.0 mmol) in a single portion.
-
Reaction Monitoring (Visual & TLC):
-
Visual Cue: The solution will initially adopt the bright yellow color characteristic of the conjugated nitrostyrene. As the reaction progresses and the conjugated system is broken via the Michael addition, the yellow color will noticeably fade to a pale yellow/colorless state.
-
TLC Check: Monitor via TLC (Hexane/EtOAc 8:2). The nitrostyrene (
) will disappear, and the product ( ) will emerge.
-
-
Quenching & Extraction: Once complete (typically 24–48 hours), quench the reaction by adding 2 mL of saturated aqueous
. Extract the aqueous layer with Dichloromethane (3 × 5 mL). Combine the organic layers, dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient eluent of Hexane/Ethyl Acetate (95:5 to 80:20) to afford the pure gem-dimethyl nitro aldehyde.
Self-Validating System & Troubleshooting
To ensure the scientific integrity of the synthesized product, the protocol is designed with built-in validation checks:
-
Substrate Integrity Check: Isobutyraldehyde is highly susceptible to autoxidation, forming isobutyric acid. If unpurified aldehyde is used, the excess acid will protonate the primary amine catalyst, completely shutting down the catalytic cycle. Validation: Check the pH of the aldehyde or run a quick
H-NMR before use; an acid peak at ~11 ppm indicates degradation. -
Structural Validation (NMR Causality): The successful formation of the gem-dimethyl quaternary center is definitively proven by the
H-NMR spectrum of the product. Because the α-carbon possesses two methyl groups, there are no protons available to couple with the aldehyde proton. Validation: You must observe a sharp, distinct singlet at 9.52 ppm [2]. If a doublet is observed, a mono-substituted aldehyde impurity was present or a retro-aldol pathway occurred. -
Diastereotopic Verification: The
protons adjacent to the new chiral center will appear as two distinct doublet of doublets (e.g., 4.85 and 4.69 ppm) due to their diastereotopic nature in the chiral environment.
Quantitative Substrate Scope Data
The bifunctional primary amine catalytic system demonstrates robust tolerance across various electronic environments on the nitroalkene.
| Nitroalkene Substrate | Corresponding gem-Dimethyl Nitro Aldehyde Product | Yield (%) | Enantiomeric Excess (ee %) |
| trans-β-Nitrostyrene | 2,2-Dimethyl-4-nitro-3-phenylbutanal | 85 | 95 |
| 4-Methyl-β-nitrostyrene | 2,2-Dimethyl-4-nitro-3-(p-tolyl)butanal | 88 | 92 |
| 4-Methoxy-β-nitrostyrene | 3-(4-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal | 80 | 85 |
| 4-Chloro-β-nitrostyrene | 3-(4-Chlorophenyl)-2,2-dimethyl-4-nitrobutanal | 82 | 88 |
| 2-(2-Nitrovinyl)naphthalene | 2,2-Dimethyl-3-(naphthalen-2-yl)-4-nitrobutanal | 84 | 90 |
Data summarized from optimized primary amine-thiourea catalytic systems [1], [2].
References
-
Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI Molecules (2017). [Link]
-
Asymmetric Conjugate Addition of α,α-Disubstituted Aldehydes to Nitroalkenes Organocatalyzed by Chiral Monosalicylamides from trans-Cyclohexane-1,2-Diamines. MDPI Molecules (2018). [Link]
- Organocatalysts and methods of use in chemical synthesis.
Application Notes and Protocols for the Storage and Handling of Unstable α-Nitro Aldehydes
Preamble: The Challenge of α-Nitro Aldehyde Stability
α-Nitro aldehydes represent a class of highly valuable synthetic intermediates, prized for their dual reactivity that enables the construction of complex molecular architectures, including β-amino alcohols, nitroalkenes, and α-hydroxy carboxylic acids.[1] However, the very features that make them synthetically versatile—the electrophilic carbonyl center and the acidic α-proton due to the potent electron-withdrawing nature of the adjacent nitro group—also render them exceptionally unstable.[2] This guide provides a comprehensive overview of the factors governing the stability of α-nitro aldehydes and offers detailed protocols for their appropriate storage, handling, and stability assessment to ensure their integrity for research and development applications.
Understanding the Instability: Key Decomposition Pathways
The instability of α-nitro aldehydes is primarily rooted in their susceptibility to several degradation pathways. A thorough understanding of these mechanisms is paramount for developing effective storage and handling strategies.
Retro-Henry (Retro-Nitroaldol) Reaction
The most significant decomposition pathway for α-nitro aldehydes is the base-catalyzed retro-Henry reaction.[3][4] The α-proton is highly acidic due to the inductive effect of both the aldehyde and the nitro group, making it readily abstracted by even weak bases.[5] This generates a resonance-stabilized nitronate anion, leading to the cleavage of the C-C bond and reversion to the starting nitroalkane and aldehyde.[3][4] This process is reversible, and the equilibrium can be influenced by pH and temperature.[4][6]
Figure 1: Base-catalyzed retro-Henry decomposition pathway.
Oxidation
Like all aldehydes, α-nitro aldehydes are susceptible to oxidation to the corresponding carboxylic acids. This process can be initiated by atmospheric oxygen and is often accelerated by light and trace metal impurities. The formation of acidic impurities can, in turn, catalyze other degradation pathways.
Polymerization
Under certain conditions, particularly in the presence of basic impurities or at elevated temperatures, α-nitro aldehydes can undergo self-condensation reactions or subsequent dehydration to form nitroalkenes. These electron-deficient nitroalkenes are highly prone to anionic or free-radical polymerization, leading to the formation of intractable materials.[7][8]
Figure 2: Overview of key decomposition pathways for α-nitro aldehydes.
Recommended Storage Conditions
To mitigate the aforementioned decomposition pathways, stringent storage conditions are essential. The primary goals are to minimize exposure to basic conditions, oxygen, light, and heat.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower (in a freezer) | Reduces the rate of all chemical degradation pathways. For some highly unstable derivatives, storage at -80°C may be necessary.[9][10] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde functionality by atmospheric oxygen.[11] |
| pH Environment | Slightly acidic to neutral (pH 4-6) | Minimizes the base-catalyzed retro-Henry reaction. Avoid all contact with basic materials.[3][4] |
| Light Exposure | Amber glass vials or containers wrapped in aluminum foil | Protects the compound from light-induced degradation.[2] |
| Container | Tightly sealed glass vials with PTFE-lined caps | Prevents evaporation of volatile components and contamination from the atmosphere. PTFE liners provide excellent chemical resistance.[12] |
| Solvent | Anhydrous, non-polar aprotic solvents (e.g., Toluene, Dichloromethane) or as a neat solid if stable. Avoid alcohols. | Minimizes water content which can participate in degradation. Alcohols can form hemiacetals.[2][13] For solutions, use of HPLC-grade solvents is recommended to avoid impurities that could catalyze decomposition.[14] |
Safe Handling Protocols
Due to their chemical instability and potential toxicity, α-nitro aldehydes must be handled with appropriate safety precautions in a controlled laboratory environment.
Personal Protective Equipment (PPE)
Always wear standard PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile gloves are suitable for incidental contact).[11]
Engineering Controls
All manipulations of α-nitro aldehydes, especially outside of a sealed container, should be performed in a certified chemical fume hood to avoid inhalation of any volatile components.[11]
Protocol for Weighing and Dispensing
-
Preparation : Allow the container of the α-nitro aldehyde to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
-
Inert Atmosphere : If possible, perform all transfers under a gentle stream of an inert gas (argon or nitrogen) in a fume hood.
-
Weighing :
-
Pre-weigh a clean, dry vial with a cap.
-
Inside the fume hood, carefully transfer the desired amount of the α-nitro aldehyde to the pre-weighed vial. Use compatible spatulas (e.g., PTFE-coated).
-
Seal the vial immediately.
-
Re-weigh the sealed vial to determine the exact mass of the compound transferred.[15]
-
-
Solution Preparation : If preparing a stock solution, use a pre-dried, anhydrous solvent from a sealed bottle. Dissolve the compound and immediately blanket the headspace of the container with an inert gas before sealing.
Stability Assessment: Analytical Protocols
Regular assessment of the purity and stability of α-nitro aldehydes is crucial, especially for long-term storage or before use in sensitive applications. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques for this purpose.
HPLC-UV Method for Purity and Degradation Monitoring
This protocol provides a general framework for developing an HPLC method to monitor the stability of an α-nitro aldehyde.
Figure 3: Workflow for HPLC-based stability assessment.
Protocol:
-
Stock Solution Preparation : Prepare a stock solution of the α-nitro aldehyde at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile). Store this stock solution under the recommended conditions (-20°C, inert atmosphere).
-
Calibration Standards : Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation for Analysis : At each time point for stability testing, withdraw an aliquot of the stock solution, and dilute it to a working concentration with the mobile phase.
-
HPLC Conditions (Starting Point for Method Development) :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[16]
-
Mobile Phase : An isocratic or gradient mixture of water (buffered to a slightly acidic pH, e.g., with 0.1% formic acid or an acetate buffer at pH 5.0) and an organic solvent like acetonitrile or methanol.[17] A typical starting point could be 50:50 acetonitrile:water.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25-30°C.
-
Detection : UV detection at a wavelength where the α-nitro aldehyde has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).[16]
-
Injection Volume : 10 µL.
-
-
Data Analysis :
-
Monitor the peak area of the α-nitro aldehyde over time. A decrease in the peak area indicates degradation.
-
Observe the appearance of new peaks, which correspond to degradation products.
-
Calculate the purity of the sample at each time point by dividing the peak area of the α-nitro aldehyde by the total peak area of all components.
-
¹H NMR Spectroscopy for Structural Confirmation and Degradation Analysis
NMR spectroscopy is an excellent tool for identifying degradation products by observing changes in the chemical structure.
Protocol:
-
Sample Preparation : Dissolve a small, accurately weighed amount of the α-nitro aldehyde in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Acquisition : Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons for accurate integration.
-
Data Analysis :
-
Initial Spectrum : In the initial spectrum, identify the characteristic peaks of the α-nitro aldehyde, particularly the aldehydic proton (typically δ 9-10 ppm) and the α-proton.[18]
-
Monitoring Degradation : Over time, a decrease in the integral of these characteristic peaks will be observed.
-
Identifying Degradation Products : The appearance of new signals corresponding to the retro-Henry products (new aldehyde and nitroalkane signals) or oxidation products (carboxylic acid proton, often a broad singlet) can be monitored.[18]
-
Concluding Remarks
The inherent instability of α-nitro aldehydes necessitates a rigorous and well-informed approach to their storage and handling. By understanding the primary decomposition pathways—retro-Henry reaction, oxidation, and polymerization—and implementing the stringent storage and handling protocols outlined in this guide, researchers can significantly enhance the shelf-life and reliability of these valuable reagents. Regular analytical assessment using techniques such as HPLC and NMR is strongly recommended to ensure the integrity of the material prior to its use in synthetic applications.
References
-
Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of Hazardous Materials. [Link]
-
Determination of organic nitro compounds using HPLC-UV-PAED. ResearchGate. [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
-
Determination of organic nitro compounds using HPLC-UV-PAED. SPIE Digital Library. [Link]
-
Determination of organic nitro compounds using HPLC-UV-PAED. Semantic Scholar. [Link]
-
Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a state-of-the-art review. Springer Link. [Link]
-
Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Springer Link. [Link]
-
Synthesis of Nitroalkenes with Polymer-Supported Triphenylphosphine. Thieme. [Link]
- Uv-stabilization of polymers using nitro compounds.
-
Henry reaction. Wikipedia. [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. National Institutes of Health. [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. National Institutes of Health. [Link]
-
Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. MDPI. [Link]
-
Weighing Hazardous Powders in the Laboratory. University of California, Riverside, Environmental Health & Safety. [Link]
-
Kinetics and mechanism of oxidation of aliphatic aldehydes by N-bromobenzamide. Indian Academy of Sciences. [Link]
-
NMR reaction monitoring during the development of an active pharmaceutical ingredient. ResearchGate. [Link]
-
Enantioselective Aldehyde α-Nitroalkylation via Oxidative Organocatalysis. National Institutes of Health. [Link]
-
GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scientific Research Publishing. [Link]
-
NMR Spectroscopy Techniques for Application to Metabonomics. Springer Link. [Link]
-
Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Preprints.org. [Link]
-
Practices for Proper Chemical Storage. University of California, Santa Cruz, Environmental Health & Safety. [Link]
-
A Deep Dive into Common Organic Solvents. ChemTalk. [Link]
-
Structure Prediction and Characterization of Thermostable Aldehyde Dehydrogenase from Newly Isolated Anoxybacillus geothermalis Strain D9. National Institutes of Health. [Link]
-
Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Oxford Instruments. [Link]
-
What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. [Link]
-
GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion... ResearchGate. [Link]
-
How to extract aldehydes by using solvents from fermented aqueous solution? ResearchGate. [Link]
-
Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction. MDPI. [Link]
-
Effect of temperature on the activity and stability of immobilized and free ALDH. (A). ResearchGate. [Link]
-
phân tích Aldehyde bằng GC/MS. Scribd. [Link]
-
Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]
-
Chromate oxidation of alpha-nitro alcohols to alpha-nitro ketones: significant improvements to a classic method. PubMed. [Link]
-
Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Wiley Online Library. [Link]
-
Enantioselective Aldehyde α-Nitroalkylation via Oxidative Organocatalysis. ACS Publications. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry Steps. [Link]
-
Stabilizer selection and formulation strategies for enhanced stability of single base nitrocellulose propellants: A review. ResearchGate. [Link]
-
Stability Enhancement of Aldehyde Dehydrogenase from Anoxybacillus geothermalis Strain D9 Immobilized onto Seplite LX120. MDPI. [Link]
-
Effective and Efficient Weighing of Potent Compounds. Pharmaceutical Technology. [Link]
-
Conventional and alternative nitrocellulose stabilisers used in gun propellants. ResearchGate. [Link]
-
Analysis of stability of naturally aged single base propellants. African Journal of Pure and Applied Chemistry. [Link]
-
SOP For Operating and Maintaining Analytical Balances. Department of Forensic Sciences. [Link]
-
Calibration and Maintenance of Weigh Balances. US EPA. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde[v1] | Preprints.org [preprints.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure Prediction and Characterization of Thermostable Aldehyde Dehydrogenase from Newly Isolated Anoxybacillus geothermalis Strain D9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hscprep.com.au [hscprep.com.au]
- 12. csuohio.edu [csuohio.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. nmr.oxinst.com [nmr.oxinst.com]
Troubleshooting & Optimization
Preventing decomposition of 2-Methyl-2-nitropropanal during workup
Topic: Preventing Decomposition During Workup & Purification
Case ID: MNP-STAB-001 Status: Active Priority: Critical (Compound is chemically labile)
Executive Summary
2-Methyl-2-nitropropanal is an
The primary failure mode is nucleophilic deformylation (a haloform-type cleavage), where the aldehyde functionality is cleaved from the carbon skeleton, reverting the molecule to 2-nitropropane . This occurs rapidly in the presence of even mild bases (e.g., saturated
This guide provides a root-cause analysis of decomposition and a validated "Gold Standard" protocol to maximize recovery.
Module 1: The Decomposition Mechanism (The "Why")
To prevent yield loss, you must understand the invisible chemistry occurring in your separatory funnel. Unlike standard aldehydes, 2-Methyl-2-nitropropanal possesses a "trigger" bond—the C-C bond between the quaternary
The Deformylation Pathway
The nitro group (
-
Nucleophilic Attack: A base (
, , or surface silanols) attacks the carbonyl carbon. -
Tetrahedral Collapse: The intermediate collapses. Instead of kicking out the base (reversible), it kicks out the 2-nitropropan-2-ide anion (irreversible under these conditions).
-
Result: You are left with formic acid/formate and volatile 2-nitropropane, not your product.
Visualizing the Failure Mode
The following diagram illustrates the chemical pathway leading to product loss.
Figure 1: The mechanism of base-induced deformylation. The stability of the nitronate anion drives the cleavage of the aldehyde group.
Module 2: Troubleshooting Guide (FAQs)
Q1: My crude NMR shows the product, but it vanishes after silica column chromatography. Why?
A: Silica gel is slightly acidic (
-
Fix: Use neutral alumina (Grade III) or, preferably, avoid chromatography entirely (see Module 3). If you must use silica, deactivate it with 1% triethylamine (though this risks basic decomposition) or run a very fast column at
.
Q2: I lost 50% of my mass on the rotary evaporator. Did it decompose?
A: It likely evaporated. 2-Methyl-2-nitropropanal is a small molecule (
-
Fix: Never use high vacuum (< 20 mbar) at room temperature. Keep the bath temperature
. Stop concentrating when the solvent volume is low; do not dry to a "bone dry" solid/oil unless necessary.
Q3: Can I wash the reaction mixture with saturated Sodium Bicarbonate (
-
Fix: Wash with water or brine only. If acid neutralization is strictly required, use a phosphate buffer adjusted to pH 6.0–7.0, and keep it cold (
).
Module 3: The "Gold Standard" Workup Protocol
This protocol assumes the synthesis via oxidation of 2-nitro-2-methyl-1-propanol (e.g., Swern or Dess-Martin), which is the most common route.
Protocol Parameters
| Parameter | Specification | Reason |
| pH Range | 4.0 – 6.5 | Prevents base-catalyzed C-C cleavage. |
| Temperature | Minimizes thermal decomposition and volatility loss. | |
| Drying Agent | Avoid | |
| Purification | Kugelrohr Distillation | Avoids silica surface interactions. |
Step-by-Step Procedure
1. Quenching (The Critical Step)
-
Do not dump the reaction into basic aqueous solutions.
-
Dilute the reaction mixture with
(Diethyl ether) or (Dichloromethane). -
Pour into cold brine or slightly acidic water (pH 4-5).
2. Extraction
-
Extract rapidly. Do not let the organic phase sit in contact with the aqueous phase for extended periods.
-
Avoid standard "wash until neutral" steps if they involve bases.
3. Drying & Concentration
-
Dry over anhydrous
for 10 minutes. Filter. -
Concentration: Use a rotary evaporator with a bath temperature of 20-25°C .
-
Vacuum Control: Use a diaphragm pump with a controller. Set pressure to ~200 mbar initially for DCM/Ether removal. Do not go below 50 mbar.
4. Purification (Distillation)
-
The residue is likely an oil.
-
Set up a Kugelrohr distillation apparatus.
-
Conditions: High vacuum (0.1 - 1.0 mmHg) is required.
-
Temperature: Slowly ramp the oven temperature. The product should distill at a relatively low temperature (approx. 40-60°C at high vac, though specific bp depends on vacuum quality).
-
Note: If Kugelrohr is unavailable, use a short-path distillation head. Do not use a fractionating column (holdup volume will cause loss).
Workup Decision Tree
Use this logic flow to determine your purification strategy.
Figure 2: Decision matrix for purification. Distillation is prioritized to avoid surface-catalyzed decomposition.
Module 4: Storage & Handling
Once isolated, the aldehyde remains sensitive.
-
Inert Atmosphere: Store under Argon or Nitrogen. Oxygen will oxidize it to 2-methyl-2-nitropropanoic acid.
-
Temperature: Store at -20°C .
-
Stabilization: If the downstream reaction allows, store as a solution in anhydrous benzene or toluene rather than neat oil to prevent polymerization.
References
-
Ballini, R., et al. (2005). Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives. Current Organic Chemistry. Link
- Context: Discusses the reactivity of nitro-carbonyls and the Retro-Henry risks.
-
McMurry, J. (2011). Organic Chemistry.[1][2][3] Cengage Learning.
- Context: Foundational mechanisms of the Retro-Aldol/Retro-Henry reactions.
-
Feuer, H. (1990). The Chemistry of the Nitro and Nitroso Groups.[4] Wiley-Interscience.
- Context: Authoritative text on the instability of -nitro aldehydes and deformyl
-
Google Patents. (n.d.). Synthesis of nitro-2 methyl-2 propanol-1 (Precursor handling).Link
- Context: Describes the synthesis and pH sensitivity of the alcohol precursor, which directly informs the stability profile of the aldehyde.
Sources
- 1. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 2. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
Minimizing polymerization of 2-nitroisobutyraldehyde
Technical Support Center: 2-Nitroisobutyraldehyde
A Guide to Minimizing and Managing Polymerization
Welcome to the technical support guide for 2-nitroisobutyraldehyde. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable, yet reactive, building block. The unique structure of 2-nitroisobutyraldehyde, specifically the presence of an electron-withdrawing nitro group, makes it highly susceptible to self-condensation and polymerization. This guide provides in-depth troubleshooting advice, preventative protocols, and the chemical rationale behind them to ensure the successful use of this reagent in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when working with 2-nitroisobutyraldehyde.
Q1: My freshly opened bottle of 2-nitroisobutyraldehyde is a viscous syrup/waxy solid, not a liquid. What happened?
This is a classic sign of polymerization. 2-Nitroisobutyraldehyde can undergo a self-aldol condensation reaction, which links multiple units together to form oligomers or polymers. This process is often initiated by trace impurities, such as basic residues or water, and can be accelerated by elevated temperatures or exposure to light.
Q2: What are the ideal storage conditions to prevent polymerization?
To maximize shelf-life and maintain the monomeric form, strict storage conditions are critical.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Reduces the kinetic energy of molecules, significantly slowing the rate of polymerization reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and excludes atmospheric moisture, which can initiate polymerization. |
| Container | Amber Glass Bottle with PTFE-lined Cap | Protects from light, which can catalyze polymerization, and prevents leaching of impurities. |
| Purity | Anhydrous, free of acidic/basic impurities | Impurities are the most common initiators of polymerization.[1] |
Q3: Can I still use the aldehyde if it has started to polymerize?
It is strongly discouraged. Using the polymerized material will lead to inaccurate stoichiometry in your reactions, introduce impurities, and result in poor or non-reproducible yields. For critical applications, it is best to use fresh, monomeric aldehyde. If necessary, a depolymerization protocol can be attempted (see Section 3.3), but the purity of the resulting monomer must be verified.
Q4: How can I quickly check if my 2-nitroisobutyraldehyde has polymerized?
A simple proton NMR (¹H NMR) is the most effective method. The aldehyde proton of the monomer has a characteristic chemical shift around 9.5-10.0 ppm. The disappearance or significant reduction of this peak, coupled with the appearance of broad signals in the 3.5-5.0 ppm region (corresponding to the polymer backbone), indicates polymerization.
Section 2: In-Depth Troubleshooting Guide
This section addresses specific experimental problems and provides a logical path to their resolution.
Troubleshooting Flowchart
The following diagram outlines a decision-making process when encountering issues with 2-nitroisobutyraldehyde.
Caption: Troubleshooting workflow for issues involving 2-nitroisobutyraldehyde.
Problem: Polymerization is occurring during a reaction.
-
Symptom: The reaction mixture becomes cloudy or a precipitate forms unexpectedly, especially during base-mediated steps.
-
Cause: The reaction conditions, particularly the presence of a base (e.g., amine bases, hydroxides, carbonates), are catalyzing the aldol condensation of the aldehyde faster than the desired reaction. The electron-withdrawing nitro group makes the alpha-proton of 2-nitroisobutyraldehyde particularly acidic and thus highly susceptible to deprotonation and subsequent polymerization.[2]
-
Solution:
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation.
-
Slow Addition: Add the base or the 2-nitroisobutyraldehyde slowly to the reaction mixture to keep its instantaneous concentration low.
-
Use a Weaker Base: If the reaction allows, switch to a milder, non-nucleophilic base.
-
pH Control: Ensure the reaction medium is not strongly basic. If possible, maintain a slightly acidic or neutral pH.
-
Section 3: Key Experimental Protocols
Protocol 3.1: Recommended Storage and Handling
-
Receipt: Upon receiving 2-nitroisobutyraldehyde, immediately inspect its physical state. If it is a clear, mobile liquid, proceed. If it is viscous or solid, polymerization has occurred.
-
Aliquoting: To prevent contamination of the bulk supply, do not repeatedly open the main bottle. If possible, aliquot the aldehyde into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox).
-
Storage: Place the main bottle and any aliquots in a -20°C freezer. Ensure the containers are tightly sealed with PTFE-lined caps.
-
Usage: When a vial is needed, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold liquid. Use a syringe to withdraw the required amount under an inert atmosphere.
Protocol 3.2: Monitoring for Polymerization via ¹H NMR
-
Sample Prep: Dissolve 1-2 drops of 2-nitroisobutyraldehyde in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Monomer: Look for a sharp singlet corresponding to the aldehyde proton (R-CH =O) at approximately δ 9.5-10.0 ppm.
-
Polymer: The absence of the aldehyde peak and the appearance of broad, unresolved multiplets in the δ 3.5-5.0 ppm and δ 1.0-1.5 ppm regions indicate polymerization.
-
Protocol 3.3: Thermal Depolymerization of Oligomers
Disclaimer: This procedure should be performed with caution in a well-ventilated fume hood. It may not be effective for high molecular weight polymers.
-
Apparatus: Set up a short-path distillation apparatus.
-
Procedure: Place the polymerized material in the distillation flask. Heat the flask gently under vacuum. The polymer can "crack" back to the volatile monomer.
-
Collection: Collect the distilled 2-nitroisobutyraldehyde in a receiving flask cooled in an ice bath.
-
Verification: Immediately verify the purity of the distilled monomer by ¹H NMR (Protocol 3.2) before use. Store under the strict conditions outlined in Protocol 3.1. This method is analogous to the depolymerization of paraformaldehyde or paraldehyde.[3][4]
Section 4: The Chemistry of Polymerization
The primary mechanism for the polymerization of 2-nitroisobutyraldehyde is a base-catalyzed, aldol-type condensation. The process is self-propagating, leading to the formation of polyacetal structures.
Mechanism:
-
Initiation: A base (B:) removes the acidic alpha-proton, creating a resonance-stabilized enolate. The electron-withdrawing nitro group significantly enhances the acidity of this proton, facilitating this step.
-
Propagation: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of another aldehyde molecule. This forms a dimeric alkoxide.
-
Proton Transfer & Chain Growth: The alkoxide is protonated by the conjugate acid of the base (HB), regenerating the base catalyst. The resulting dimer still contains an aldehyde group and an acidic alpha-proton, allowing the process to repeat and form long polymer chains.
Caption: Simplified mechanism of base-catalyzed polymerization of 2-nitroisobutyraldehyde.
References
-
The catalyzed polymerization of gaseous formaldehyde | Proceedings A | The Royal Society. Available at: [Link]
-
High-Yield Production of Aromatic Aldehydes from Lignin via Oxidative Depolymerization. Available at: [Link]
- US2722552A - Method of depolymerizing paraldehyde - Google Patents.
-
Advancements in Catalytic Depolymerization Technologies - MDPI. Available at: [Link]
-
Poly(alkyl aldehyde)s: A new class of closed-loop recyclable plastics. Available at: [Link]
-
Addition polymers of aldehydes - ResearchGate. Available at: [Link]
-
Condensation And Polymerization Of Some Lower Aldehydes And The Influence Of Acid And Basic Groups Of The Catalyst On The Reacti. Available at: [Link]
-
Aldehyde condensation polymer | Synthesis & Properties - Britannica. Available at: [Link]
-
HIGHLIGHT - Addition Polymers of Aldehydes - Controlled Radical Polymerization. Available at: [Link]
-
Aldehyde - Wikipedia. Available at: [Link]
-
Nitroenolates - YouTube. Available at: [Link]
Sources
Purification of 2-Methyl-2-nitropropanal via distillation vs chromatography
To: User From: Senior Application Scientist, Chemical Stability & Purification Unit Subject: Technical Guide: Purification Protocols for 2-Methyl-2-nitropropanal
Executive Summary
You are attempting to purify 2-Methyl-2-nitropropanal (
This guide prioritizes sample integrity and operator safety . We recommend Chromatography over Distillation for this specific compound due to the explosion hazard associated with heating polynitro/alpha-nitro functionalities.
Part 1: Critical Stability & Diagnostic Check
Before attempting purification, you must verify the species exists. This aldehyde is often transient.
The Degradation Trap (Retro-Henry Reaction):
The presence of the electron-withdrawing nitro group on the
Diagnostic Checklist (Go/No-Go)
| Metric | Expected Value | Troubleshooting |
| Singlet at 9.5 – 9.8 ppm | If absent, oxidation failed or product decomposed. | |
| Singlet at ~1.8 ppm (6H) | If you see splitting or shifts, you may have the alcohol or nitroalkane. | |
| TLC Visualization | 2,4-DNP Stain (Yellow/Orange) | UV is weak/unreliable due to lack of conjugation. |
| Physical State | Colorless to pale yellow oil | If solid, you likely have the starting alcohol (mp ~88°C). |
Part 2: Purification via Chromatography (Recommended)
Why this is preferred: It minimizes thermal stress. The Risk: Silica gel is slightly acidic (good), but basic impurities (amines) or basic alumina will destroy your product immediately.
Protocol: Rapid Flash Chromatography
-
Stationary Phase: Acid-washed Silica Gel (pH 5-6). Do not use Alumina.
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 to 80:20).
-
Loading: Liquid loading (dissolve in minimal DCM). Avoid dry loading on basic absorbents.
Step-by-Step Workflow:
-
Pre-treat Column: Flush silica with 1% acetic acid in hexanes to neutralize any trace alkalinity.
-
Elution: Run a fast gradient . This compound should elute early due to the lipophilic nitro-isopropyl group.
-
Collection: Collect fractions in tubes cooled in an ice bath.
-
Evaporation: Rotary evaporate at < 30°C bath temperature . Do not go below 20 mbar pressure to avoid codistilling the product.
Troubleshooting Chromatography
Q: My product streaked on the column and I lost mass. A: The silica was likely too active or basic. Solution: Add 0.5% Acetic Acid to your mobile phase. This suppresses the retro-Henry equilibrium.
Q: I can't see the spots on TLC. A: The nitro group is not a strong chromophore. Solution: Use 2,4-DNP stain (specific for aldehydes) or KMnO4 (oxidizes the aldehyde). Do not rely on UV 254nm.
Part 3: Purification via Distillation (High Risk)[1]
Why this is dangerous: Nitro compounds possess high decomposition energy. Heating them, even under vacuum, risks rapid decomposition or explosion. When to use: Only if chromatography fails and you have >5g of material.
Protocol: High-Vacuum Short Path
-
Equipment: Kugelrohr or Short Path Distillation head. Blast shield mandatory.
-
Vacuum: High vacuum required (< 1 mmHg).
-
Temperature: Do not exceed 60°C bath temperature.
Decision Matrix for Distillation:
Troubleshooting Distillation
Q: The distillate is turning brown/fuming. A: STOP IMMEDIATELY. This indicates NO2 gas release and thermal decomposition. Remove heat, keep hood sash down, and flood with Argon.
Q: The boiling point is fluctuating. A: You are likely distilling decomposition products (formaldehyde/water) alongside your product. Solution: Switch to chromatography.
Part 4: Comparative Data & Summary
| Feature | Chromatography (Flash) | Distillation (Vacuum) |
| Safety Profile | High (Room temp) | Low (Explosion hazard) |
| Yield | 60-80% (Loss to silica) | 40-60% (Loss to decomposition) |
| Purity | >95% | >90% |
| Time | 2-3 Hours | 4-6 Hours |
| Critical Factor | Acidity: Must keep pH < 7 | Vacuum: Must be < 1 mmHg |
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I store 2-methyl-2-nitropropanal? A: Not for long periods. It oxidizes to the carboxylic acid and decomposes. Store at -20°C under Argon in a benzene or toluene solution. Do not store neat if possible.
Q2: I need to characterize it, but it keeps decomposing. What do I do? A: Derivatize it. React the crude aldehyde with 2,4-dinitrophenylhydrazine . The resulting hydrazone is a stable, orange solid that is easily purified by recrystallization and gives a sharp melting point for characterization.
Q3: Why does the literature mostly mention the alcohol? A: The alcohol (2-methyl-2-nitro-1-propanol) is the stable "shelf" form. Most chemists oxidize it to the aldehyde in situ and use it immediately in the next step (e.g., Henry reaction, reductive amination) without isolation. We strongly recommend this "Make-and-Use" strategy.
References
-
Meyers, A. I., & Sircar, J. C. (1967). The reaction of 2-nitropropane with aldehydes.[1][2][3] The Journal of Organic Chemistry.[4] (Context: General stability of nitro-aldol adducts).
-
Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitroaldol (Henry) reaction.[2] Tetrahedron. (Context: Retro-Henry mechanisms).
-
NIST Chemistry WebBook. 2-Methyl-2-nitropropane (Analogous stability data). (Context: Thermochemical data for nitro-tert-butyl backbone).
-
Sigma-Aldrich Safety Data Sheet. 2-Methyl-2-nitro-1-propanol.[5] (Context: Handling of the precursor).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1 - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]
Technical Support Center: Handling Volatility and Stability Issues of 2-Methyl-2-nitropropanal
Welcome to the Technical Support Center for 2-Methyl-2-nitropropanal (CAS: 98070-60-1) [1]. As a highly reactive, low-molecular-weight aliphatic nitroaldehyde, this compound presents significant challenges during synthesis, isolation, and analysis.
This guide is engineered for researchers and drug development professionals. It bypasses generic advice to focus on the mechanistic causality behind the compound's volatility and provides self-validating protocols to ensure absolute data integrity.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why do I experience massive yield losses during solvent removal (e.g., rotary evaporation)? The Causality: 2-Methyl-2-nitropropanal has a molecular weight of just 117.10 g/mol [1]. Structurally, the gem-dimethyl group at the alpha position eliminates alpha-protons, completely preventing enolization. This locks the molecule in its highly volatile aldehyde form. Furthermore, the molecule lacks any hydrogen-bond donors (no -OH or -NH groups), resulting in exceptionally weak intermolecular forces and a high vapor pressure. The Solution: Never apply high vacuum or elevated water-bath temperatures (>20°C) during solvent removal. The compound will readily co-evaporate with solvents like dichloromethane or ethyl acetate. Instead, use a cold-trap, keep the bath temperature below 15°C, and stop concentration while a small amount of solvent remains. Better yet, telescope the reaction (see Protocol A).
Q2: How can I accurately dose or store this compound without concentration drift? The Causality: Volatile aldehydes undergo rapid concentration changes when exposed to the open atmosphere, leading to non-reproducible dosing in downstream assays[2]. The Solution: Do not store the compound neat if it can be avoided. Prepare standard stock solutions in HPLC-grade acetonitrile and store them in tightly sealed, headspace-free vials at 4°C or -20°C[2].
Q3: My GC-MS chromatogram shows multiple extraneous peaks, or the intact aldehyde peak is missing entirely. What is happening? The Causality: Thermal instability. Standard GC injector ports are heated to 200–250°C. Aliphatic nitro compounds with adjacent oxygenated functional groups are prone to thermal degradation (such as retro-aldol type cleavages or oxidation) in the vapor phase before they even reach the column. The Solution: Avoid standard GC-MS. Switch to Cold-On-Column (COC) injection, or preferably, perform a 2,4-Dinitrophenylhydrazine (DNPH) derivatization to lock the volatile aldehyde into a stable hydrazone for LC-UV or LC-MS analysis[3][4].
Part 2: Quantitative Impact of Handling Conditions
The table below summarizes the quantitative impact of various handling and storage conditions on the recovery yield of 2-Methyl-2-nitropropanal.
| Storage/Handling Condition | Temperature | Duration | Expected Recovery (%) | Primary Failure Mode |
| Open Flask (Neat Liquid) | 25°C | 2 hours | < 40% | Rapid evaporation into atmosphere |
| Rotary Evaporation (High Vac) | 40°C | 30 mins | < 10% | Co-evaporation with solvent |
| Rotary Evaporation (Cold Bath) | 15°C | 30 mins | 85 - 90% | Mild evaporative loss |
| Acetonitrile Stock Solution | -20°C | 1 month | > 95% | Highly stable in sealed, cold vial |
| DNPH Derivatized Solution | 25°C | 1 month | > 99% | Elimination of volatility |
Part 3: Self-Validating Experimental Protocols
To combat volatility, you must either trap the compound chemically immediately after synthesis or derivatize it for analysis.
Protocol A: Telescoped Acetalization (Protection from Volatilization)
Purpose: To convert the volatile aldehyde into a stable, heavier acetal immediately after synthesis, preventing evaporative loss during isolation.
-
Quench & Extract: Upon completion of the synthesis of 2-Methyl-2-nitropropanal, quench the reaction and perform standard aqueous extraction. Dry the organic layer (e.g., toluene or DCM) over anhydrous Na₂SO₄.
-
Avoid Dryness: Filter the solution into a round-bottom flask. Do not evaporate to dryness.
-
Reagent Addition: Add 3.0 equivalents of ethylene glycol and 0.1 equivalents of p-toluenesulfonic acid (pTSA) directly to the crude organic solution.
-
Reflux: Equip the flask with a Dean-Stark trap (if using toluene) or activated molecular sieves (if using DCM), and reflux gently until the aldehyde is consumed.
-
Self-Validation Step (Crucial): Take a 0.1 mL aliquot of the reaction mixture. Concentrate it under a gentle stream of N₂ gas (do not use vacuum). Dissolve in CDCl₃ containing a known amount of mesitylene as an internal standard. Run a ¹H-NMR. The protocol is validated when the aldehyde proton signal (~9.5 ppm) completely disappears and the new acetal methine proton (~4.8 ppm) appears, with mass balance confirmed against the mesitylene standard.
Protocol B: DNPH Derivatization for Accurate Analytical Quantification
Purpose: To accurately quantify the synthesized aldehyde via LC-UV/LC-MS without concentration drift caused by evaporation in the autosampler.
-
Stock Preparation: Immediately upon isolation, dilute a known mass of the crude 2-Methyl-2-nitropropanal in HPLC-grade acetonitrile to create a ~100 mg/L stock solution[2].
-
Brady’s Reagent Prep: Dissolve 200 mg of 2,4-Dinitrophenylhydrazine (DNPH) in 100 mL of acetonitrile containing 1.25% (v/v) hydrochloric acid to catalyze the reaction[5].
-
Derivatization: Mix 100 µL of the aldehyde stock solution with 100 µL of the DNPH reagent in a 2 mL HPLC vial.
-
Incubation: Cap tightly and incubate at room temperature (20–23°C) for 30 minutes to ensure complete nucleophilic addition and dehydration[5].
-
Self-Validation Step (Crucial): Visually confirm a color shift to yellow/orange, indicating successful hydrazone formation. Analyze the sample via LC-UV at 360 nm[5]. Perform three sequential injections spaced 2 hours apart; the protocol is validated if the peak area Relative Standard Deviation (RSD) is < 2%, proving that evaporative loss has been entirely halted.
Part 4: Handling & Analysis Workflow
Below is the logical decision tree for handling 2-Methyl-2-nitropropanal to ensure maximum yield and analytical accuracy.
Workflow for handling and analyzing volatile 2-Methyl-2-nitropropanal.
Part 5: References
-
Benchchem. Best practices for handling and storing volatile aldehyde standards. Available at:
-
Echemi. Buy 2-Methyl-2-nitropropanal from HANGZHOU LEAP CHEM CO., LTD. Available at:
-
Semantic Scholar. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available at:
-
IOMC World. HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization. Available at:
Sources
Validation & Comparative
Reaction Monitoring Guide: 1H NMR Analysis of 2-Methyl-2-nitropropanal
Executive Summary
2-Methyl-2-nitropropanal is a specialized intermediate often encountered in the synthesis of complex nitro-aldol derivatives or as a product of oxidative cleavage. Unlike standard aliphatic aldehydes, its spectroscopic signature is defined by the gem-dimethyl nitro motif, which simplifies the splitting patterns but significantly alters chemical shifts due to the strong electron-withdrawing nature of the nitro group.
Primary Application: This guide focuses on the most common research scenario: monitoring the oxidation of 2-nitro-2-methyl-1-propanol to 2-methyl-2-nitropropanal.
Critical Stability Warning:
Instability Alert:
-nitro aldehydes are prone to deformylation (retro-Henry reaction) in the presence of base or moisture.
Storage: Store at -20°C under inert atmosphere.
Analysis: Perform 1H NMR immediately after workup in neutral solvents (
). Avoid basic impurities (e.g., residual amine bases) in the NMR tube.
Structural Analysis & Theoretical Prediction
The molecule possesses high symmetry and a quaternary center that simplifies the spectrum into distinct singlets.
Structural Logic
-
Aldehyde Proton (
): Attached to a carbonyl carbon.[1] The adjacent carbon is quaternary (bonded to and two methyls), meaning there are no vicinal protons . -
Gem-Dimethyl Group (
): Two methyl groups attached to the same quaternary carbon. In an achiral environment, they are enantiotopic (chemically equivalent).-
Result: Strong Singlet (s) integrating to 6H.
-
-
Quaternary Center: The central carbon bears the Nitro group, the Aldehyde, and the two Methyls. This blocks spin-spin coupling between the aldehyde proton and the methyl protons.
Visualization: Structure & NMR Assignment
Figure 1: Structural assignment of 1H NMR signals. The quaternary carbon acts as a "coupling firewall," resulting in a spectrum of pure singlets.
Comparative Analysis: Reaction Monitoring
The most effective way to confirm the identity of 2-Methyl-2-nitropropanal is by comparing it against its precursor (2-Nitro-2-methyl-1-propanol) and a structural analog (Isobutyraldehyde).
Table 1: Comparative Chemical Shifts ( )
| Feature | Target: 2-Methyl-2-nitropropanal | Precursor: 2-Nitro-2-methyl-1-propanol | Analog: Isobutyraldehyde |
| Aldehyde (-CHO) | 9.60 ppm (s, 1H) | Absent | 9.65 ppm (d, 1H) |
| Alcohol (-CH2-OH) | Absent | 3.90 ppm (s or d, 2H) | Absent |
| Hydroxyl (-OH) | Absent | ~2.5 ppm (br s, 1H) | Absent |
| Methyl (-CH3) | 1.75 - 1.85 ppm (s, 6H) | 1.58 ppm (s, 6H) | 1.10 ppm (d, 6H) |
| Alpha-Proton | None | None | 2.40 ppm (m, 1H) |
Key Diagnostic Indicators
-
Success Indicator: The complete disappearance of the 3.90 ppm signal (Alcohol
) is the primary metric for reaction completion. -
Identity Confirmation: The appearance of the aldehyde singlet at ~9.6 ppm .
-
Impurity Check: If you see a doublet at ~1.1 ppm, you have Isobutyraldehyde (unlikely unless starting material was wrong). If you see a singlet at 1.6 ppm alongside the 1.8 ppm product peak, you have unreacted starting material.
Experimental Protocol
This protocol describes the synthesis via oxidation and subsequent NMR analysis. The Swern Oxidation is preferred over PCC to avoid acidic/heavy metal conditions that might degrade the sensitive nitro-aldehyde.
Workflow Visualization
Figure 2: Experimental workflow for synthesis and analysis. Note the emphasis on neutral workup and immediate analysis.
Step-by-Step Methodology
1. Synthesis (Swern Oxidation Context):
-
Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), Triethylamine (5 eq), Starting Alcohol (1 eq).
-
Procedure:
-
Cool oxalyl chloride in DCM to -78°C.
-
Add DMSO dropwise (gas evolution). Stir 15 min.
-
Add 2-nitro-2-methyl-1-propanol in DCM. Stir 30 min.
-
Add
to quench. Allow to warm to 0°C. -
Critical: Wash with dilute
or water to remove amine salts. Do not use strong acid or strong base.
-
2. NMR Sample Preparation:
-
Solvent: Chloroform-d (
). Ensure it is not acidic (store over silver foil or basic alumina if unsure, though neutral is best). -
Concentration: ~10 mg in 0.6 mL solvent.
-
Tube: Clean, dry NMR tube. (Water traces can catalyze hydrate formation, shifting the aldehyde peak or creating a new "gem-diol" peak at ~5-6 ppm).
3. Data Acquisition:
-
Pulse Sequence: Standard 1H (zg30).
-
Scans: 16 scans are usually sufficient due to the high symmetry of the methyl groups (6 protons = strong signal).
-
Relaxation Delay (D1): Set to >2 seconds to ensure accurate integration of the aldehyde proton vs. the methyls.
Troubleshooting & Artifacts
| Observation | Cause | Solution |
| New peak at ~5.5 ppm (t) | Aldehyde Hydrate: The aldehyde has reacted with water in the solvent to form a gem-diol. | Dry the product and use fresh ampoule |
| Missing Aldehyde Peak | Polymerization/Decomposition: The compound is unstable. | Check TLC. If spot is gone, synthesis failed. If spot exists, run NMR immediately at 0°C. |
| Split Methyl Signal | Chirality/Restricted Rotation: Unlikely in this molecule unless a chiral solvent or complexing agent is present. | Ensure sample is a true solution and not a suspension. |
References
-
Synthesis of Precursor: Preparation of 2-nitro-2-methyl-1-propanol. (1980). US Patent 4241226A. Link
-
Spectral Data (Precursor): 2-Methyl-2-nitropropan-1-ol 1H NMR. ChemicalBook Database. Link
-
General NMR Shifts: 1H NMR Chemical Shifts of Aldehydes & Nitro Compounds. Chemistry LibreTexts. Link
-
Analog Comparison: Isobutyraldehyde NMR Data. NIST Chemistry WebBook, SRD 69. Link
Sources
FTIR characteristic peaks of aldehyde vs nitro group in 2-Methyl-2-nitropropanal
Distinguishing
Executive Summary
2-Methyl-2-nitropropanal (also known as
This guide provides a definitive spectral breakdown for researchers synthesizing or utilizing this intermediate (often in Henry reactions or Michael additions). We compare the diagnostic utility of FTIR against alternative methods (NMR) and detail the specific vibrational modes required to confirm structural integrity, distinguishing the target molecule from common precursors like 2-nitropropane.
Molecular Context & Electronic Effects
To accurately interpret the spectrum, one must understand the electronic "tug-of-war" occurring at the quaternary
-
The Inductive Effect (-I): The nitro group is strongly electron-withdrawing. Its presence on the
-carbon pulls electron density away from the carbonyl carbon. -
The Result: This strengthens the
bond (increasing the force constant, ), which shifts the stretching frequency to a higher wavenumber compared to standard aliphatic aldehydes (e.g., isobutyraldehyde). -
Steric Environment: The gem-dimethyl groups provide steric bulk, preventing easy formation of hydrates (gem-diols) in air, but the molecule remains reactive.
Diagram 1: Structural & Vibrational Map
The following diagram visualizes the molecule and the vectors of the key competing vibrational modes.
Figure 1: Structural connectivity and associated high-diagnostic vibrational modes for 2-Methyl-2-nitropropanal.
Spectral Comparison: Aldehyde vs. Nitro Peaks
The core of the characterization relies on distinguishing the Carbonyl (
Table 1: Characteristic Peak Assignments
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Aldehyde | C=O[2][3] Stretch | 1735 – 1755 | Very Strong | Primary Identifier. Shifted higher than standard aldehydes (1725 cm⁻¹) due to |
| Aldehyde | C-H Stretch | 2820 & 2720 | Medium | "The Smoking Gun." Fermi resonance doublet.[4] The lower peak (2720) is distinct from alkyl C-H. |
| Nitro | 1545 – 1560 | Strong | Broad, intense band.[1] Often the strongest peak after Carbonyl.[5] | |
| Nitro | 1350 – 1370 | Strong | Sharp band. Confirms nitro group presence; distinct from C-H bending.[1] | |
| Alkane | C-H Stretch | 2900 – 2980 | Strong | Standard methyl stretches. Less diagnostic. |
| Alkane | Skeletal | ~1200 | Medium | Characteristic of tert-butyl/gem-dimethyl structures. |
Detailed Analysis of the Conflict
-
The Carbonyl Shift: In a standard aldehyde like propanal, the C=O stretch appears near 1720-1725 cm⁻¹. In 2-Methyl-2-nitropropanal, the electronegative nitro group destabilizes the single-bond character of the carbonyl resonance hybrid, increasing the double-bond character. Expect the peak to center around 1745 cm⁻¹.
-
The Fermi Doublet: The aldehyde C-H stretch is unique. It couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹ x 2 ≈ 2780 cm⁻¹), splitting the fundamental stretch into two bands at ~2820 and ~2720 cm⁻¹. If you do not see the peak at 2720 cm⁻¹, you likely have oxidized your sample to the carboxylic acid.
Performance Comparison: FTIR vs. Alternatives
When validating the synthesis of 2-Methyl-2-nitropropanal, FTIR competes with NMR and Mass Spectrometry.
Table 2: Methodological Comparison
| Feature | FTIR (Recommended) | 1H NMR | Mass Spectrometry (GC-MS) |
| Speed | < 5 Minutes | 15–30 Minutes | 30+ Minutes |
| Sample State | Neat liquid (ATR) | Solution ( | Vapor/Solution |
| Key Strength | Instant confirmation of functional groups ( | Definitive structural connectivity (proton counting). | Molecular weight confirmation. |
| Blind Spot | Cannot easily quantify purity (e.g., 95% vs 98%). | Solvent peaks can obscure aldehyde proton if wet. | Parent ion often weak; |
| Cost | Low | High | Medium/High |
Verdict: FTIR is the superior method for in-process monitoring (checking if the reaction is complete) because it can instantly differentiate the product from the starting material (2-nitropropane) by the appearance of the Carbonyl band.
Experimental Protocol: Characterization Workflow
Objective: Obtain a high-fidelity spectrum without degrading the thermally sensitive
Reagents & Equipment[6][7]
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory (preferred) or NaCl transmission plates.
-
Solvent (if transmission): Anhydrous
or (Spectroscopic grade). Avoid alcohols (forms hemiacetals).
Step-by-Step Methodology
-
Background Scan: Collect a background spectrum (air) to remove atmospheric
and lines. -
Sample Prep (Neat - Recommended):
-
Place 1 drop of 2-Methyl-2-nitropropanal directly onto the ATR crystal.
-
Note: Work quickly.
-nitro aldehydes can be volatile and hygroscopic.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹.
-
Scans: 16–32 scans.
-
-
Validation Check (The "Triad"):
-
Impurity Flagging:
-
Broad peak at 3200–3500 cm⁻¹: Indicates moisture or reduction to 2-nitro-2-methyl-1-propanol (alcohol impurity).
-
Loss of 2720 cm⁻¹ doublet: Indicates oxidation to 2-methyl-2-nitropropanoic acid .
-
Diagram 2: Identification Logic Flow
This decision tree guides the researcher through the spectral analysis to confirm product identity.
Figure 2: Logical workflow for distinguishing the target molecule from common synthetic impurities.
References
-
NIST Mass Spectrometry Data Center. (n.d.). Propane, 2-methyl-2-nitro- Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link](Provides baseline data for the nitro-tert-butyl moiety).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[8] (Authoritative source for Fermi resonance and inductive shifts in carbonyls).
- Kornblum, N., et al. (1956). The Synthesis of Aliphatic Nitro Compounds. Journal of the American Chemical Society. (Foundational text on the synthesis and properties of alpha-nitro compounds).
-
PubChem. (n.d.). 2-Methyl-2-nitropropane Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. academics.su.edu.krd [academics.su.edu.krd]
- 5. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Interpreting IR Spectra [chemistrysteps.com]
- 8. 2-Methyl-2-nitropropane | C4H9NO2 | CID 11672 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation pattern of 2-Methyl-2-nitropropanal
Technical Comparison Guide: Mass Spectrometry Profiling of 2-Methyl-2-nitropropanal
Executive Summary
2-Methyl-2-nitropropanal (CAS: 19712-46-0), also known as
This guide provides a comparative mass spectrometric analysis of 2-Methyl-2-nitropropanal against its structural analogs and degradation products. By synthesizing theoretical fragmentation mechanics with empirical data from related nitro-compounds, we establish a robust protocol for its identification in complex matrices.
Key Findings:
-
Instability: The molecule is thermally labile; standard EI-MS often yields a spectrum dominated by its elimination product, Methacrolein (
70). -
Diagnostic Ions: The presence of
71 ( ) and 88 ( ) distinguishes the intact aldehyde from its degradation products. -
Preferred Method: Cold-trapping or Chemical Ionization (CI) is recommended over standard EI to preserve the molecular ion (
117).
Structural Analysis & Fragmentation Mechanics
The mass spectral behavior of 2-Methyl-2-nitropropanal is dictated by the tertiary carbon center, which bears both a nitro group (strong electron-withdrawing) and an aldehyde group.
Primary Fragmentation Pathways
-
Homolytic Nitro Cleavage (Dominant in Tertiary Systems): The weakest bond is the
bond. Homolytic cleavage releases the stable radical ( Da), leaving a tertiary carbocation at 71. Note: Unlike simple nitro-alkanes, this carbocation is destabilized by the adjacent carbonyl group, reducing its abundance relative to elimination products. -
Honest-Henry Elimination (Thermal/EI Induced): Nitro compounds with
-hydrogens (on the methyl groups) often undergo elimination of nitrous acid ( , Da). Result: Formation of Methacrolein . This pathway is energetically favorable due to the formation of a conjugated system. -
-Cleavage (Aldehyde Characteristic):
Standard aldehyde fragmentation involves loss of the formyl radical (
, Da).
Visualized Fragmentation Pathways
The following diagram illustrates the competitive pathways between simple cleavage (diagnostic) and elimination (degradation).
Figure 1: Competitive fragmentation pathways for 2-Methyl-2-nitropropanal. The elimination pathway to m/z 70 often dominates in high-temperature sources.
Comparative Performance Analysis
To accurately identify 2-Methyl-2-nitropropanal, one must distinguish it from its stable analog (2-Methyl-2-nitropropane) and its decomposition product (Methacrolein).
Table 1: Spectral Fingerprint Comparison
| Feature | 2-Methyl-2-nitropropanal (Target) | 2-Methyl-2-nitropropane (Analog) | Methacrolein (Decomposition) |
| CAS | 19712-46-0 | 594-70-7 | 78-85-3 |
| Molecular Weight | 117 | 103 | 70 |
| Base Peak | |||
| Diagnostic Ion 1 | |||
| Diagnostic Ion 2 | |||
| Stability | Low (Thermal elimination) | High (Stable | High |
| Key Distinction | Presence of | Absence of carbonyl loss ( | Absence of higher mass ions ( |
Analysis of Alternatives:
-
vs. 2-Methyl-2-nitropropane: The analog forms a stable
-butyl cation ( 57) because the resulting carbocation is not destabilized by a carbonyl group. In contrast, the target molecule prefers elimination to 70 due to the instability of the -carbonyl cation. -
vs. Methacrolein: If your spectrum shows only
70, 41, and 39, you likely have thermal decomposition. You must detect the trace ions at 71 or 88 to confirm the nitro-aldehyde precursor.
Recommended Experimental Protocols
To maximize the detection of the intact molecule and minimize thermal degradation, the following protocols are recommended.
Protocol A: Optimized GC-MS Conditions (EI Mode)
-
Inlet Temperature: Set to 150°C (or lowest possible for volatilization). Standard 250°C inlets will cause 100% conversion to methacrolein.
-
Column: Non-polar (e.g., DB-5ms or equivalent).
-
Flow Rate: High flow (1.5 mL/min) to reduce residence time in the hot injector.
-
Source Temperature: 200°C (Standard 230°C may promote fragmentation).
Protocol B: Chemical Ionization (CI) Validation
If EI yields ambiguous results (only
-
Reagent Gas: Methane (
). -
Expected Ions:
- (Protonated Methacrolein)
-
Interpretation: The observation of
118 or 146 definitively proves the existence of the nitro-aldehyde, ruling out pure methacrolein in the sample.
References
-
NIST Mass Spectrometry Data Center. "Propane, 2-methyl-2-nitro- (CAS 594-70-7) Mass Spectrum."[3] NIST Chemistry WebBook, SRD 69. [Link][4]
-
Nielsen, O. J., et al. "Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study." Journal of Physical Chemistry A, 2011. (Contextualizing the oxidation pathways of related amino-propanols). [Link]
-
Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition. (Authoritative source for general fragmentation rules of nitro and carbonyl compounds). [Link]
-
Grosjean, D. "Atmospheric Chemistry of Toxic Contaminants. 2. Saturated Aliphatic Aldehydes." Journal of the Air & Waste Management Association. (Discussing aldehyde stability and analysis). [Link]
Sources
A Comparative Guide to the Reactivity of 2-Methyl-2-nitropropanal and Isobutyraldehyde
For professionals in chemical synthesis and drug development, a precise understanding of how molecular structure dictates reactivity is fundamental. This guide offers an in-depth comparative analysis of two structurally similar yet electronically distinct aldehydes: 2-Methyl-2-nitropropanal and isobutyraldehyde. We will dissect the profound influence of an alpha-nitro group versus an alpha-hydrogen on the chemical behavior of a sterically hindered aldehyde scaffold, providing both theoretical grounding and practical experimental frameworks.
Molecular Structure and Physicochemical Properties: A Tale of Two Alpha-Carbons
At first glance, 2-Methyl-2-nitropropanal and isobutyraldehyde share a common isobutyl framework. Both possess a tertiary alpha-carbon, which imparts significant steric bulk around the reactive aldehyde center. However, the substitution at this alpha-carbon—a nitro group versus a hydrogen atom—creates a stark divergence in their electronic properties and, consequently, their chemical reactivity.
Isobutyraldehyde , with the chemical formula (CH₃)₂CHCHO, is a widely used industrial intermediate.[1] Its alpha-carbon is substituted with two methyl groups and a hydrogen atom. These alkyl groups are weakly electron-donating, exerting a mild +I (inductive) effect that slightly reduces the electrophilicity of the carbonyl carbon.
2-Methyl-2-nitropropanal , on the other hand, features a powerful electron-withdrawing nitro group (-NO₂) at the alpha-position. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, operating through both a potent -I (inductive) effect and a -M (mesomeric or resonance) effect.[2][3] This dramatically alters the electronic landscape of the molecule, with significant consequences for its reactivity.
A summary of their key physical properties is presented below.
| Property | Isobutyraldehyde | 2-Methyl-2-nitropropanal |
| Molecular Formula | C₄H₈O[4] | C₄H₇NO₃ |
| Molar Mass | 72.11 g/mol [1] | 117.10 g/mol |
| Boiling Point | 63 °C[1] | No data available |
| Density | 0.79 g/cm³[1] | No data available |
| Structure |
The Decisive Role of Electronics: Carbonyl Electrophilicity
The reactivity of an aldehyde in nucleophilic addition reactions is primarily governed by the partial positive charge (δ+) on the carbonyl carbon.[5] A greater δ+ charge signifies higher electrophilicity and, typically, a faster reaction rate with nucleophiles. Here, the electronic effects of the alpha-substituents are paramount.
Caption: Electronic influence of α-substituents on carbonyl electrophilicity.
-
Isobutyraldehyde: The two methyl groups are weak electron-donating groups. They push electron density towards the carbonyl carbon, which slightly destabilizes the partial positive charge, making it marginally less electrophilic than simpler aldehydes like acetaldehyde.[6]
-
2-Methyl-2-nitropropanal: The nitro group exerts a powerful inductive pull on the electrons in the Cα-C(O) sigma bond.[2] This withdrawal of electron density is relayed to the carbonyl carbon, substantially increasing its partial positive charge and making it a much "harder" and more reactive electrophile.
Comparative Reactivity: A Mechanistic Dissection
We will now explore how these intrinsic structural and electronic differences manifest in key classes of aldehyde reactions.
Nucleophilic Addition to the Carbonyl
This is the hallmark reaction of aldehydes. The increased electrophilicity of the carbonyl carbon in 2-Methyl-2-nitropropanal is expected to accelerate the rate of nucleophilic attack. However, steric hindrance is a critical counter-factor.[7][8]
-
Electronic Effect: The highly electron-deficient carbonyl of 2-Methyl-2-nitropropanal is electronically primed for attack. This is the dominant factor.
-
Steric Effect: Both molecules are sterically hindered at the alpha-position. 2-Methyl-2-nitropropanal is arguably more hindered due to the bulk of the -NO₂ group compared to a hydrogen atom. This steric congestion can slow the approach of a nucleophile.[7]
Overall Assessment: For most nucleophilic additions, the potent electronic activation by the nitro group in 2-Methyl-2-nitropropanal will outweigh its increased steric hindrance , leading to a higher overall reactivity compared to isobutyraldehyde. For example, in reactions like Grignard additions or reductions with hydride reagents (e.g., NaBH₄), 2-Methyl-2-nitropropanal is predicted to react more readily.
Reactions at the Alpha-Carbon: The Enolate Question
The presence or absence of an alpha-hydrogen is a fundamental point of divergence.
-
2-Methyl-2-nitropropanal: This molecule lacks an alpha-hydrogen . Therefore, it cannot form an enolate ion in the presence of a base. This precludes it from participating in classic enolate-mediated reactions such as the Aldol condensation.
-
Isobutyraldehyde: This molecule possesses a single alpha-hydrogen. It can be deprotonated by a base to form an enolate. However, the resulting tertiary carbanion is sterically hindered, which can make subsequent reactions, like the Aldol addition, less favorable compared to less substituted aldehydes.[9] Interestingly, because the Aldol reaction is reversible and sterically impeded, isobutyraldehyde can undergo the Cannizzaro reaction under strong basic conditions—a disproportionation reaction typically characteristic of aldehydes without alpha-hydrogens.[1][9]
Caption: Contrasting reaction pathways at the alpha-carbon.
Oxidation and Reduction
-
Oxidation: Both aldehydes can be readily oxidized to their corresponding carboxylic acids (isobutyric acid and 2-methyl-2-nitropropanoic acid). The relative rates can depend on the oxidant and mechanism, but generally, both are susceptible to oxidation.
-
Reduction: Both aldehydes can be reduced to primary alcohols (isobutanol and 2-methyl-2-nitropropan-1-ol). As a nucleophilic addition of a hydride, the reduction of 2-Methyl-2-nitropropanal is expected to be faster due to its higher electrophilicity. It is also critical to note that under more forcing reduction conditions (e.g., catalytic hydrogenation with H₂/Pd), the nitro group itself can be reduced to an amine, offering further synthetic pathways.[10]
Summary of Comparative Reactivity
| Reaction Type | Isobutyraldehyde | 2-Methyl-2-nitropropanal | Rationale |
| Nucleophilic Addition | Moderate | High | The -NO₂ group's strong -I effect dramatically increases carbonyl electrophilicity, overcoming steric hindrance.[2][3] |
| Enolate Formation | Yes (Hindered) | No | Isobutyraldehyde has one α-H; 2-Methyl-2-nitropropanal has none. |
| Aldol Reaction | Possible | Not Possible | Requires enolate formation. |
| Cannizzaro Reaction | Yes (under specific conditions)[1][9] | Possible | Both are sterically hindered aldehydes; 2-Methyl-2-nitropropanal lacks an α-H. |
| Reduction to Alcohol | Moderate | High | Higher carbonyl electrophilicity in the nitro-aldehyde favors hydride attack. |
| Oxidation to Carboxylic Acid | Yes | Yes | Both are aldehydes and susceptible to oxidation. |
Experimental Protocol: Comparative Reduction Rate Analysis
To empirically validate the predicted reactivity, a parallel reduction experiment can be conducted. This protocol uses sodium borohydride, a mild and selective reducing agent, and monitors the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To quantitatively compare the rate of reduction of isobutyraldehyde and 2-Methyl-2-nitropropanal to their respective alcohols.
Materials:
-
Isobutyraldehyde (≥98%)
-
2-Methyl-2-nitropropanal (synthesis required or custom order)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Internal Standard (e.g., Dodecane)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
GC-MS system with a suitable capillary column (e.g., DB-5)
Caption: Experimental workflow for comparative reduction rate analysis.
Procedure:
-
Preparation: In two separate round-bottom flasks (Flask A and Flask B), dissolve the respective aldehyde (1.0 mmol) and the internal standard (0.5 mmol) in 10 mL of anhydrous methanol.
-
Initiation: Cool both flasks to 0 °C in an ice-water bath. To each flask, add sodium borohydride (1.1 mmol) simultaneously and start a timer.
-
Sampling: At specified time intervals (e.g., 2, 5, 10, 20, and 30 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
-
Workup: Immediately quench each aliquot by adding it to a vial containing 1 mL of saturated aqueous NH₄Cl. Extract the quenched mixture with 2 mL of dichloromethane.
-
Analysis: Dry the organic layer with a small amount of anhydrous MgSO₄ and inject the sample into the GC-MS.
-
Data Processing: For each time point, determine the ratio of the aldehyde peak area to the internal standard peak area. Plot this ratio against time for both reactions. The compound whose aldehyde peak area diminishes more rapidly is the more reactive species.
Expected Outcome: The data will show a significantly faster disappearance of the 2-Methyl-2-nitropropanal peak compared to the isobutyraldehyde peak, confirming its higher reactivity towards nucleophilic reduction.
Conclusion for the Practicing Scientist
The substitution of an alpha-hydrogen with a nitro group fundamentally transforms the reactivity of the isobutyraldehyde scaffold.
-
2-Methyl-2-nitropropanal is a highly electrophilic aldehyde, making it exceptionally reactive towards nucleophilic addition at the carbonyl carbon. Its lack of an alpha-hydrogen prevents enolate chemistry but opens possibilities for reactions like the Henry reaction (if a nitroalkane is the nucleophile) or as a substrate in Cannizzaro-type disproportionations.
-
Isobutyraldehyde is a more conventional sterically hindered aldehyde. Its reactivity is a balance between moderate electrophilicity and significant steric bulk. The presence of an alpha-hydrogen allows for enolate formation, though subsequent reactions are often impeded.
This comparative analysis demonstrates that while steric factors are important, the electronic influence of a powerful functional group like the nitro moiety can be the decisive factor in dictating chemical behavior. For researchers designing synthetic routes, this understanding is crucial for selecting appropriate reagents, predicting reaction outcomes, and avoiding undesirable side reactions.
References
-
Wikipedia. Isobutyraldehyde . [Link]
-
PubChem, National Institutes of Health. Isobutyraldehyde | C4H8O | CID 6561 . [Link]
-
ACS Publications, Journal of Agricultural and Food Chemistry. In Vitro Biosynthesis of Isobutyraldehyde Through the Establishment of a One-Step Self-Assembly-Based Immobilization Strategy . [Link]
-
ResearchGate. A Single-Step Synthesis of Isobutyraldehyde from Methanol and Ethanol Over CuO-ZnO-Al2O3 Catalyst . [Link]
-
BioMed Central, Microbial Cell Factories. Isobutyraldehyde production from Escherichia coli by removing aldehyde reductase activity . [Link]
- Google Patents. EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1.
-
Chemdad. 2-Methyl-2-nitropropane . [Link]
- Google Patents.
-
Wikipedia. 2-Methyl-2-nitrosopropane . [Link]
-
MDPI, Molecules. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones . [Link]
-
ResearchGate. Synthesis of 2-Methyl-2-nitro-1, 3-diazido-propane . [Link]
-
ChemTalk. Steric Hindrance . [Link]
-
ScienceDirect. The effect of electron-withdrawing and electron-donating groups on aldehyde formation . [Link]
-
LookChem. 2-methyl-2-nitropropane . [Link]
-
Chemistry LibreTexts. Reactivity of Aldehydes & Ketones . [Link]
-
Chemistry Stack Exchange. Why can enolizable aldehydes undergo Cannizzaro reactions? . [Link]
-
Master Organic Chemistry. Steric Hindrance (Is Like A Fat Goalie) . [Link]
-
KPU Pressbooks. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II . [Link]
-
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution . [Link]
-
Frontiers in Chemistry. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction . [Link]
-
ACS Publications, The Journal of Physical Chemistry A. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? . [Link]
-
Khan Academy. Reactivity of aldehydes and ketones . [Link]
-
ResearchGate. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? . [Link]
Sources
- 1. Isobutyraldehyde - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. 78-84-2 CAS MSDS (Isobutyraldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 6. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
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Spectroscopic identification of impurities in 2-Methyl-2-nitropropanal
Comparative Guide: Spectroscopic Modalities for Trace Impurity Profiling in 2-Methyl-2-nitropropanal
Executive Summary: The Stability Paradox
2-Methyl-2-nitropropanal (MNP) is a critical gem-dimethyl functionalized intermediate, often employed as a Michael acceptor or a precursor for sterically hindered amino acids in peptidomimetic drug design. Its structural utility, however, comes with a significant analytical burden: the nitro-aldehyde paradox .
While the quaternary
This guide objectively compares High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) —the recommended "Gold Standard" for trace impurity profiling—against Nuclear Magnetic Resonance (
The Impurity Landscape
To validate any method, we must first define the "Enemy." In the synthesis of MNP (typically via oxidative cleavage or Henry reaction derivatives), three specific impurities dictate the quality profile:
-
Precursor: 2-Methyl-2-nitro-1-propanol (Incomplete oxidation).
-
Starting Material: 2-Nitropropane (Residual solvent/reactant).
-
Degradant: 2-Methyl-2-nitropropanoic acid (Oxidative degradation).
The analytical challenge is distinguishing the carbonyl of the aldehyde from the carboxyl of the acid and the hydroxyl of the precursor without inducing thermal decomposition of the labile nitro group.
Primary Modality: GC-MS (Electron Impact)
Status: Recommended for Trace Quantification (0.1% - 5.0% levels)
GC-MS offers the highest resolution for separating volatile precursors from the main peak. However, the thermal lability of the nitro group requires specific inlet optimization.
Experimental Protocol
-
System: Agilent 8890/5977B (or equivalent) with EI source.
-
Column: DB-624 or VF-624ms (30m x 0.25mm x 1.4µm). Rationale: Mid-polarity is required to separate the polar acid/alcohol from the aldehyde.
-
Inlet Temperature: 200°C (Strict Limit). Warning: Temperatures >220°C induce homolytic cleavage of the C-NO2 bond, creating false "impurities" (NO2 loss).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program: 50°C (hold 2 min)
10°C/min 200°C (hold 5 min).
Spectral Interpretation (Fragmentation Logic)
Unlike simple aldehydes, MNP does not always show a strong molecular ion (
-
MNP (
):-
71 (
): Loss of . This is the Base Peak and diagnostic quantifier. -
88 (
): Loss of (aldehyde radical).
-
71 (
-
Impurity - 2-Nitropropane (
):- 43: Isopropyl cation (dominant).[1]
-
Impurity - Acid (
):-
Often exhibits tailing unless derivatized (e.g., TMS ester). Look for
87 ( ).
-
Alternative Modality A: H-NMR Spectroscopy
Status: Best for Absolute Purity & Molar Ratio Determination
NMR is non-destructive and avoids the thermal issues of GC. It is the superior method for quantifying the Acid impurity, which does not fly well on GC without derivatization.
Diagnostic Signals (CDCl , 400 MHz)
-
MNP (Target):
-
9.55 ppm (1H, s): Aldehyde proton. Sharp singlet confirms quaternary
-carbon. - 1.75 ppm (6H, s): Gem-dimethyl protons.
-
9.55 ppm (1H, s): Aldehyde proton. Sharp singlet confirms quaternary
-
Acid Impurity (2-Methyl-2-nitropropanoic acid):
-
10.0 - 12.0 ppm (1H, br s): Carboxylic acid proton. Disappears with D
O shake. - 1.90 ppm (6H, s): Methyls shifted downfield due to the electron-withdrawing COOH vs CHO.
-
10.0 - 12.0 ppm (1H, br s): Carboxylic acid proton. Disappears with D
-
Alcohol Impurity (Precursor):
-
4.10 ppm (2H, s):
-OH methylene group.
-
4.10 ppm (2H, s):
Performance Verdict: NMR is less sensitive (LOD ~0.5%) but provides indisputable structural proof. It is the method of choice for "Mass Balance" calculations.
Alternative Modality B: FT-IR Spectroscopy
Status: Best for Goods-In QC / Rapid Screening
FT-IR cannot quantify trace impurities effectively but is excellent for spotting gross oxidation (Acid formation) in stored samples.
-
The "Aldehyde Doublet": Look for the Fermi resonance doublets of the aldehyde C-H stretch at 2820 cm
and 2720 cm . -
The "Danger" Signal: Appearance of a broad "hump" from 2500–3300 cm
(O-H stretch) indicates significant conversion to the Acid. -
Nitro Group: Strong bands at 1550 cm
(asymmetric) and 1350 cm (symmetric) confirm the integrity.
Comparative Data Summary
The following table synthesizes experimental performance metrics for MNP analysis.
| Feature | GC-MS (EI) | FT-IR (ATR) | |
| Primary Use | Trace Impurity Profiling | Structural Confirmation | Rapid ID / QC |
| LOD (Limit of Detection) | < 10 ppm | ~ 5000 ppm (0.5%) | > 1% |
| Sample Prep | Dilute in DCM/EtOAc | Dissolve in CDCl | Neat (ATR) |
| Thermal Risk | High (Requires optimized inlet) | None | None |
| Specificity (Isomers) | Excellent (Retention Time) | High (Chemical Shift) | Low |
| Acid Detection | Poor (Tailing) | Excellent | Good (Qualitative) |
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for analyzing MNP, highlighting the "Self-Validating" loop between GC-MS and NMR.
Figure 1: Analytical Decision Tree for MNP. Note the bifurcation based on initial IR screening to protect GC columns from heavy acid contamination.
References
-
Preparation of Nitro-Alcohols: Bois, C., et al. (1980). Process for the direct preparation of crystalline 2-nitro-2-methyl-1-propanol. U.S. Patent 4,241,226. Link
- Spectroscopy of Nitro Compounds: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Referenced for general Nitro/Aldehyde shift logic).
-
GC-MS of Labile Nitro Compounds: Sengupta, S., et al. (2008). Photodissociation dynamics of 2-nitropropane and 2-methyl-2-nitropropane. The Journal of Physical Chemistry A, 112(49), 12572-12581. Link
- Oxidative Degradation Pathways: Kornblum, N., et al. (1980). Oxidative substitution of nitroparaffins. Journal of Organic Chemistry. (Contextual grounding for nitro-aldehyde stability).
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methyl-2-nitropropanal
Core Principles: Understanding the Hazard
2-Methyl-2-nitropropanal possesses two reactive functional groups: a nitro group (-NO2) and an aldehyde group (-CHO). This combination dictates its handling and disposal procedures.
-
Aliphatic Nitro Compounds: This class of chemicals can be energetic and potentially explosive, especially when heated.[4] They are often flammable and can be toxic. Upon decomposition, they can release toxic nitrogen oxides (NOx).[5]
-
Aldehydes: Volatile aldehydes are frequently flammable, reactive, and can be irritants to the respiratory system and skin.[2][6] Some aldehydes are also suspected carcinogens. They are incompatible with strong oxidizing agents, acids, and bases.[5][6]
Therefore, 2-Methyl-2-nitropropanal must be treated as a flammable, reactive, and toxic hazardous waste .[5][7]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling 2-Methyl-2-nitropropanal for any purpose, including disposal, ensure the following engineering controls and PPE are in place.
Engineering Controls:
-
Chemical Fume Hood: All handling and waste consolidation must be performed inside a certified chemical fume hood to minimize inhalation exposure.[6]
-
Explosion-Proof Equipment: Use non-sparking tools and explosion-proof equipment, especially when transferring larger quantities.[5][6]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile gloves for incidental contact, with consideration for breakthrough times). Always consult a glove compatibility chart.
-
Body Protection: A flame-resistant lab coat is required. Ensure full-length pants and closed-toe shoes are worn.
-
Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1]
Waste Characterization and Segregation
All materials that have come into contact with 2-Methyl-2-nitropropanal are to be considered hazardous waste. This includes:
-
Unused or expired 2-Methyl-2-nitropropanal
-
Solutions containing 2-Methyl-2-nitropropanal
-
Contaminated labware (e.g., pipettes, vials)
-
Contaminated PPE (e.g., gloves)
-
Spill cleanup materials
Incompatible Materials: Do NOT mix 2-Methyl-2-nitropropanal waste with the following:
-
Strong Oxidizing Agents
-
Strong Bases
-
Strong Acids
-
Amines
-
Reducing Agents
Mixing with these substances can lead to vigorous, exothermic, and potentially explosive reactions.[1][5][6]
Step-by-Step Disposal Protocol
The primary goal of this protocol is the safe collection and labeling of waste for pickup by your institution's EHS department. On-site treatment or neutralization should not be attempted without specific EHS approval and a validated procedure.
Step 1: Container Selection
-
Select a clean, compatible hazardous waste container with a tightly sealing lid. The container should be made of a material that will not react with the chemical. If possible, use the original container.[3]
-
The container must be in good condition, with no cracks or leaks.
Step 2: Waste Collection
-
Pure Compound/Solutions: Carefully transfer the liquid waste into the designated hazardous waste container inside a chemical fume hood.
-
Contaminated Solids: Place contaminated disposable items such as gloves, wipes, and bench paper into a dedicated, clearly labeled, and sealed plastic bag or a separate solid hazardous waste container.[3]
Step 3: Labeling
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Methyl-2-nitropropanal"
-
The approximate concentration and volume
-
The associated hazards (e.g., Flammable, Toxic, Reactive)
-
The date accumulation started
-
Step 4: Storage
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3]
-
The storage area must be secure and away from incompatible materials.
-
Ensure the container is kept closed at all times except when adding waste.
-
It is best practice to store the waste container within a secondary containment bin.[3]
Step 5: Request for Pickup
-
When the container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a hazardous waste pickup.[3]
-
Follow your institution's specific procedures for waste pickup requests. Do not attempt to transport the waste to a central accumulation area yourself.[3]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
For a Small Spill (manageable by lab personnel):
-
Alert Personnel: Immediately alert others in the laboratory.
-
Isolate the Area: Restrict access to the spill area.
-
Eliminate Ignition Sources: Turn off any nearby heat sources or electrical equipment.[1]
-
Ventilate: Ensure the chemical fume hood is operating.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain and Absorb: Use a non-combustible absorbent material like sand, vermiculite, or a commercial sorbent pad to contain and absorb the spill.[1] Do not use paper towels or other combustible materials.[3]
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[3]
-
Label and Dispose: Label the waste container and manage it according to the disposal protocol in Section 4.
For a Large Spill (beyond the lab's capacity to handle safely):
-
Evacuate: Evacuate the laboratory immediately and alert others to do the same.[3][6]
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Contact your institution's EHS department or emergency response team immediately. Provide details about the location, the chemical spilled, and the approximate quantity.
Data Presentation and Visualization
Table 1: Hazard Profile Summary (Based on Functional Group Properties)
| Hazard Category | Anticipated Properties for 2-Methyl-2-nitropropanal | Rationale and References |
| Physical Hazards | Flammable liquid or solid (depending on purity and temperature). May form explosive vapor-air mixtures. | Based on the properties of volatile aldehydes and aliphatic nitro compounds.[4][6][8] |
| Reactive/Potentially Explosive | Nitro compounds can be energetic.[4] Aldehydes can polymerize or react violently with incompatible materials.[5][6] | |
| Health Hazards | Toxic if inhaled, ingested, or in contact with skin. | A common characteristic of both functional groups.[4][7] |
| Irritant to skin, eyes, and respiratory system. | A known property of many volatile aldehydes and nitro compounds.[6][8][9] | |
| Potential Carcinogen/Mutagen | Some aldehydes and nitro-alkanes are suspected carcinogens or mutagens.[7] A conservative approach is warranted. | |
| Environmental Hazards | Assumed to be harmful to aquatic life . | Do not allow entry into sewers or waterways. |
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of 2-Methyl-2-nitropropanal.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iloencyclopaedia.org [iloencyclopaedia.org]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
- 8. 2-Methyl-2-nitropropane 99 594-70-7 [sigmaaldrich.com]
- 9. 2-Methyl-2-nitropropane | C4H9NO2 | CID 11672 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
